Dimethyl diacetyl cystinate
Description
BenchChem offers high-quality Dimethyl diacetyl cystinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl diacetyl cystinate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-acetamido-3-[(2-acetamido-3-methoxy-3-oxopropyl)disulfanyl]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O6S2/c1-7(15)13-9(11(17)19-3)5-21-22-6-10(12(18)20-4)14-8(2)16/h9-10H,5-6H2,1-4H3,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTORBNKJFMGIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSSCC(C(=O)OC)NC(=O)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32381-28-5 | |
| Record name | NSC136019 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136019 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
N,N'-Diacetyl-L-cystine dimethyl ester CAS 32381-28-5
An In-depth Technical Guide to N,N'-Diacetyl-L-cystine Dimethyl Ester (CAS 32381-28-5)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
N,N'-Diacetyl-L-cystine dimethyl ester (DACDM), a derivative of the amino acid L-cystine, is emerging as a compound of significant interest in biomedical research and pharmaceutical development. As the disulfide dimer of N-acetyl-L-cysteine (NAC) methyl ester, DACDM offers enhanced lipophilicity, which may translate to improved cellular uptake and pharmacokinetic properties compared to its parent compounds. This guide provides a comprehensive technical overview of DACDM, including its synthesis, physicochemical properties, biological activity with a focus on its immunomodulatory and anti-inflammatory effects, and its applications as a research tool and pharmaceutical reference standard.
Introduction: A Molecule of Growing Importance
N,N'-Diacetyl-L-cystine dimethyl ester, with the CAS number 32381-28-5, is structurally a disulfide-linked dimer of N-acetyl-L-cysteine where the carboxylic acid groups have been converted to methyl esters.[1][2] This modification from its parent compound, N,N'-diacetyl-L-cystine (DiNAC), increases its lipophilicity, a key factor in its potential for enhanced biological activity.[3] DACDM serves as a highly characterized reference material in the pharmaceutical industry, particularly in the context of Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) for Acetylcysteine.[3] Beyond this, its intriguing biological activities, particularly its potent immunomodulatory effects, position it as a valuable tool for researchers exploring inflammatory and oxidative stress-related diseases.
Physicochemical Properties
A clear understanding of the physicochemical properties of DACDM is essential for its effective use in research and development. The following table summarizes its key characteristics.
| Property | Value | Source |
| CAS Number | 32381-28-5 | [2] |
| Molecular Formula | C₁₂H₂₀N₂O₆S₂ | [3] |
| Molecular Weight | 352.43 g/mol | [3] |
| IUPAC Name | Methyl (2R)-2-acetamido-3-[[(2R)-2-acetamido-3-methoxy-3-oxopropyl]disulfanyl]propanoate | [3] |
| Synonyms | Dimethyl Diacetyl Cystinate; (2R, 2'R)-Dimethyl 3,3′-disulfanediylbis(2-acetamidopropanoate) | [3] |
| Computed XLogP3 | 0.3 | [4] |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[5] | [5] |
Synthesis and Characterization
The synthesis of N,N'-Diacetyl-L-cystine dimethyl ester can be approached in a two-step process: first, the N-acetylation of L-cystine to form N,N'-diacetyl-L-cystine (DiNAC), followed by the esterification of the carboxylic acid groups.
Synthesis Workflow
The overall synthetic strategy is depicted in the following workflow diagram.
Caption: Synthetic workflow for N,N'-Diacetyl-L-cystine dimethyl ester.
Experimental Protocol: Synthesis of N,N'-Diacetyl-L-cystine Dimethyl Ester
This protocol is a composite method based on the synthesis of the precursor and general esterification procedures for N-acetylated amino acids.[6][7]
Step 1: Synthesis of N,N'-Diacetyl-L-cystine (DiNAC) from L-Cystine [6]
-
Reaction Setup: In a reaction vessel equipped with a stirrer and a temperature probe, suspend L-cystine in a suitable solvent such as methanol.
-
Basification: Cool the suspension to approximately 5-10°C and add a base, for example, sodium hydroxide, to facilitate the dissolution of L-cystine.
-
Acetylation: While maintaining the low temperature, slowly add an acetylating agent like acetyl chloride or acetic anhydride to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress using a suitable technique such as thin-layer chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, the resulting N,N'-diacetyl-L-cystine can be isolated. If the disodium salt is formed, it can be precipitated and filtered. For the free acid, an acidic workup would be required.
Step 2: Esterification of N,N'-Diacetyl-L-cystine to DACDM [7]
-
Reaction Setup: Suspend the synthesized N,N'-diacetyl-L-cystine in anhydrous methanol.
-
Catalyst Addition: Carefully add acetyl chloride to the methanolic suspension. This will generate HCl in situ, which acts as a catalyst for the esterification.
-
Heating: Heat the reaction mixture, for instance, to 70°C, for a sufficient duration (e.g., 1 hour) to ensure complete esterification.
-
Reaction Monitoring: Monitor the formation of the dimethyl ester by TLC or HPLC.
-
Purification: Upon completion, the solvent is removed under reduced pressure. The crude product can then be purified using techniques such as column chromatography or recrystallization to yield pure N,N'-Diacetyl-L-cystine dimethyl ester.
Analytical Characterization
The identity and purity of the synthesized DACDM should be confirmed using a combination of analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the acetyl protons, methoxy protons, and the protons of the cystine backbone. |
| ¹³C NMR | Resonances for the carbonyl carbons of the acetyl and ester groups, as well as the carbons of the cystine backbone. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated molecular weight of 352.43 g/mol .[3] Fragmentation patterns can provide further structural confirmation. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the amide and ester carbonyl groups, as well as N-H and C-H stretching vibrations. |
| High-Performance Liquid Chromatography (HPLC) | A single, sharp peak under appropriate chromatographic conditions, confirming the purity of the compound.[8] |
Biological Activity and Mechanism of Action
The primary biological significance of N,N'-Diacetyl-L-cystine dimethyl ester lies in its potent immunomodulatory and anti-inflammatory properties, which are largely attributed to its ability to modulate the NF-κB signaling pathway.
Inhibition of NF-κB Activation
Research has shown that DACDM can suppress the binding of the transcription factor NF-κB to DNA at concentrations significantly lower (50-100 µM) than those required for N-acetyl-L-cysteine (NAC) (10-30 mM).[9] Interestingly, the mechanism of action of DACDM appears to be distinct from that of NAC. While NAC inhibits the degradation of IκB (the inhibitory protein of NF-κB), DACDM does not affect IκB degradation but rather prevents the activated NF-κB from binding to its DNA target sites.[9] This suggests a more direct or downstream point of intervention in the NF-κB signaling cascade.
Proposed Signaling Pathway
The following diagram illustrates the proposed mechanism of action of DACDM in the context of NF-κB signaling.
Caption: Proposed mechanism of NF-κB inhibition by DACDM.
Anti-Atherosclerotic and Immunomodulatory Effects
The parent compound, DiNAC, has demonstrated significant anti-atherosclerotic effects in animal models.[10] It is believed that these effects are linked to its immunomodulatory properties rather than general antioxidant activity.[10] DiNAC has been shown to modulate contact sensitivity and delayed-type hypersensitivity reactions.[11] Given that DACDM is a more lipophilic derivative, it is plausible that it may exhibit similar or even enhanced immunomodulatory and anti-atherosclerotic potential.
Applications in Research and Drug Development
N,N'-Diacetyl-L-cystine dimethyl ester has several key applications in both academic research and the pharmaceutical industry.
Pharmaceutical Reference Standard
DACDM is utilized as a well-characterized reference standard in the quality control and manufacturing of Acetylcysteine, a widely used mucolytic agent.[3] Its stability and defined chemical properties make it suitable for use in analytical method development and validation as required by regulatory bodies like the USP, EMA, JP, and BP.[3]
Research Tool for Studying Inflammation and Oxidative Stress
As a potent inhibitor of NF-κB, DACDM is a valuable tool for researchers investigating inflammatory diseases, neurodegenerative disorders, and other conditions where NF-κB plays a pathogenic role. Its ability to modulate the immune response also makes it relevant for studies in immunology and autoimmune diseases.
Potential Therapeutic Agent
The enhanced lipophilicity of DACDM compared to NAC and DiNAC suggests it may have improved bioavailability and ability to cross cellular membranes, including the blood-brain barrier. This opens up possibilities for its investigation as a potential therapeutic agent for central nervous system disorders characterized by inflammation and oxidative stress.
Experimental Protocol: In Vitro NF-κB Translocation Assay
The following is a generalized protocol for assessing the inhibitory effect of DACDM on NF-κB translocation in a cell-based assay.[1]
-
Cell Culture: Plate a suitable cell line (e.g., HeLa or HEK293) in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of N,N'-Diacetyl-L-cystine dimethyl ester (dissolved in a suitable solvent like DMSO, with a final concentration not exceeding 0.1%) for a predetermined pre-incubation period (e.g., 1 hour).
-
Stimulation: Induce NF-κB activation by treating the cells with a pro-inflammatory stimulus such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 beta (IL-1β) for a specific duration (e.g., 30 minutes).
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and then permeabilize them with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Immunofluorescence Staining: Incubate the cells with a primary antibody specific for an NF-κB subunit (e.g., p65), followed by a fluorescently labeled secondary antibody. A nuclear counterstain (e.g., DAPI) should also be used.
-
Imaging and Analysis: Acquire images using a high-content imaging system or a fluorescence microscope. Quantify the nuclear translocation of NF-κB by measuring the fluorescence intensity of the NF-κB stain within the nucleus relative to the cytoplasm.
Safety and Handling
Conclusion
N,N'-Diacetyl-L-cystine dimethyl ester is a promising molecule with established applications as a pharmaceutical reference standard and significant potential as a research tool and therapeutic agent. Its enhanced lipophilicity and potent, specific mechanism of NF-κB inhibition make it a valuable compound for investigating and potentially treating a range of inflammatory and oxidative stress-related diseases. Further research into its pharmacokinetic profile, in vivo efficacy, and safety is warranted to fully elucidate its therapeutic potential.
References
- Google Patents. (2021). PROCESS OF MAKING N,N-DIACETYL-L-CYSTINE DISODIUM SALT FROM CYSTINE AND ACETYL CHLORIDE IN METHANOL IN THE PRESENCE OF SODIUM HY.
- Google Patents. (2021). WO2021219377A1 - Process of making n,n-diacetyl-l-cystine disodium salt from cystine and acetyl chloride in methanol in the presence of sodium hydroxide.
- Godin, J. P., et al. (2006). Development of N-Acetyl Methyl Ester Derivatives for the Determination of δ13C Values of Amino Acids Using Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry. Analytical Chemistry, 78(19), 6856-6862.
-
MDPI. (2024). Determination of N-Acetyl-L-cysteine Ethyl Ester (NACET) by Sequential Injection Analysis. [Link]
-
Veeprho. N,N'-Diacetyl-L-cystine Dimethyl Ester | CAS 32381-28-5. [Link]
-
ResearchGate. N,N′-Diacetyl-l-cystine (DiNAC), the Disulphide Dimer of N-Acetylcysteine, Inhibits Atherosclerosis in WHHL Rabbits: Evidence for Immunomodulatory Agents as a New Approach to Prevent Atherosclerosis | Request PDF. [Link]
-
PubMed. (2001). N,N'-diacetyl-L-cystine (DiNAC), the Disulphide Dimer of N-acetylcysteine, Inhibits Atherosclerosis in WHHL Rabbits: Evidence for Immunomodulatory Agents as a New Approach to Prevent Atherosclerosis. [Link]
-
PubChem. L-Cystine,N'-diacetyl-, dimethyl ester. [Link]
-
PubMed. (1999). Diacetyl-L-cystine-the disulfide dimer of N-acetylcysteine-is a potent modulator of contact sensitivity/delayed type hypersensitivity reactions in rodents. [Link]
-
Carl ROTH. (2023). Safety Data Sheet: N-Acetyl-L-cysteine. [Link]
-
PMC - NIH. (2014). Effect of acetyl esterification on physicochemical properties of chick pea (Cicer arietinum L.) starch. [Link]
-
ResearchGate. (2020). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. [Link]
-
NCBI. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. [Link]
-
Insights.bio. A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. [Link]
-
PubMed. (1985). Determination of N-acetyl-L-cysteine in Biological Fluids. [Link]
-
Semantic Scholar. diacetyl-L-cystine (DiNAC), the disulphide dimer of N-acetylcysteine, inhibits atherosclerosis in WHHL rabbits. [Link]
-
ACS Publications. (2009). Comparison of the Conformational Behavior of Amino Acids and N-Acetylated Amino Acids: A Theoretical and Matrix-Isolation FT-IR Study of N-Acetylglycine. [Link]
-
Semantic Scholar. Separation and quantification of N-acetyl-l-cysteine and N-acetyl-cysteine-amide by HPLC with fluorescence detection. [Link]
-
PMC - NIH. (2021). N-Acetylcysteine (NAC): Impacts on Human Health. [Link]
-
PubMed. (1998). Supplementation of N-acetylcysteine inhibits NFkappaB activation and protects against alloxan-induced diabetes in CD-1 mice. [Link]
-
MDPI. (2022). Effect of Acetylation on Physicochemical and Functional Properties of Commercial Pumpkin Protein Concentrate. [Link]
-
NIH. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. [Link]
-
Automated Topology Builder (ATB) and Repository. (n.d.). N,S-Diacetyl-L-cysteine | C7H11NO4S | MD Topology | NMR | X-Ray. [Link]
-
RIVM. (2021). Risk assessment of food supplements containing N-acetylcysteine (NAC). [Link]
-
Korean Chemical Society. (2019). Accurate Molecular Weight Measurements of Cystine Derivatives on FAB-MS. [Link]
Sources
- 1. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. N,S-Diacetyl-L-cysteine | C7H11NO4S | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 3. veeprho.com [veeprho.com]
- 4. L-Cystine,N'-diacetyl-, dimethyl ester | C12H20N2O6S2 | CID 282514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. researchgate.net [researchgate.net]
- 8. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
- 9. researchgate.net [researchgate.net]
- 10. N,N'-diacetyl-L-cystine (DiNAC), the disulphide dimer of N-acetylcysteine, inhibits atherosclerosis in WHHL rabbits: evidence for immunomodulatory agents as a new approach to prevent atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N,N'-Diacetyl-L-cystine-the disulfide dimer of N-acetylcysteine-is a potent modulator of contact sensitivity/delayed type hypersensitivity reactions in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. carlroth.com [carlroth.com]
DiNAC: The Disulfide Switch in Immunomodulation and Signaling
The following technical guide details the immunomodulatory properties and signaling pathways of N,N'-Diacetyl-L-cystine (DiNAC) .
Technical Guide for Research & Drug Development [1]
Executive Summary
N,N'-Diacetyl-L-cystine (DiNAC) represents a distinct pharmacological entity from its monomeric precursor, N-acetylcysteine (NAC).[2] While NAC is widely utilized as a glutathione (GSH) precursor and mucolytic, DiNAC functions as a potent immunomodulator mediated by its stereochemically defined disulfide bridge.[1]
Current research identifies DiNAC not merely as a prodrug, but as a "disulfide switch" capable of modulating redox-sensitive signaling pathways—specifically NF-κB and eNOS —with a potency 100–1000 times greater than NAC in specific immunological contexts. This guide delineates the mechanism of action, therapeutic implications for atherosclerosis and hypersensitivity, and validated experimental protocols for evaluating DiNAC efficacy.[1]
Chemical & Pharmacological Profile
Structural Distinction
DiNAC is the disulfide dimer of NAC.[1][2] Its biological activity is strictly dependent on the integrity of the disulfide bond (
| Feature | N-Acetylcysteine (NAC) | N,N'-Diacetyl-L-cystine (DiNAC) |
| Structure | Monomer (Thiol, -SH) | Dimer (Disulfide, -S-S-) |
| Primary Mechanism | GSH Precursor, ROS Scavenging | Thiol-Disulfide Exchange, Signaling Modulation |
| Immunopotency | Low (Requires mM concentrations) | High (Active at µM concentrations) |
| Key Target | Cytosolic GSH Pool | Membrane/Cytosolic Redox Sensors (e.g., NF-κB, eNOS) |
The "Disulfide Switch" Mechanism
Unlike thiols which act primarily as reductants, disulfides like DiNAC participate in thiol-disulfide exchange reactions . This allows DiNAC to modify the redox state of critical cysteine residues on signaling proteins without requiring the massive intracellular accumulation needed for NAC-mediated GSH synthesis.[1]
Signaling Pathways & Immunomodulation[1]
NF-κB Pathway Modulation
DiNAC (and its membrane-permeable ester derivative, DACDM ) exhibits a unique mechanism of NF-κB inhibition that differs fundamentally from NAC.
-
NAC Mechanism: Inhibits the phosphorylation and degradation of IκB (Inhibitor of κB), preventing NF-κB release.
-
DiNAC/DACDM Mechanism: Directly targets the p65 subunit of NF-κB within the nucleus or during translocation.[1] By altering the redox state of the DNA-binding domain (specifically Cys62), DiNAC prevents the activated NF-κB complex from binding to its consensus DNA sequence.[1]
-
Result: Suppression of pro-inflammatory cytokines (IL-1, IL-6, TNF-α) without affecting the upstream IκB kinase (IKK) machinery.
-
Endothelial Nitric Oxide Synthase (eNOS) Enhancement
In models of atherosclerosis (e.g., WHHL rabbits), DiNAC improves endothelial function independent of lipid lowering.[1]
-
Pathway: DiNAC counteracts TNF-α induced downregulation of eNOS.
-
Mechanism: It preserves the bioavailability of Tetrahydrobiopterin (BH4) or directly maintains eNOS in a coupled, functional state via redox preservation, leading to sustained Nitric Oxide (NO) production and vasodilation.[1]
Th1/Th2 Immunomodulation
DiNAC acts as a specific modulator of T-helper cell responses, displaying a dichotomy based on the sensitizing agent:
-
Th2 Enhancement: Potentiates reactions driven by Th2 cytokines (e.g., FITC-induced contact sensitivity).
-
Th1 Suppression: Inhibits reactions driven by Th1 cytokines (e.g., DNFB-induced hypersensitivity).
-
Clinical Implication: This suggests potential utility in rebalancing immune responses in autoimmune conditions characterized by Th1 dominance (e.g., Psoriasis, Rheumatoid Arthritis) or enhancing responses in Th2-deficiency.
Visualization: Mechanism of Action
The following diagram illustrates the divergent pathways of DiNAC versus NAC, highlighting the "Disulfide Switch" that leads to NF-κB inhibition and eNOS activation.[1]
Caption: DiNAC utilizes thiol-disulfide exchange to directly inhibit NF-κB DNA binding and restore eNOS coupling, distinct from the GSH-dependent mechanism of NAC.
Experimental Protocols
In Vitro: Endothelial Nitric Oxide Stimulation
Objective: Quantify the ability of DiNAC to enhance NO production in TNF-α stressed endothelial cells.
Protocol Steps:
-
Seeding: Plate HUVECs at
cells/well in 96-well black-walled plates. Culture until 80% confluence. -
Pre-treatment: Incubate cells with DiNAC (10 – 100 µM) for 4 hours. Include NAC (1 – 10 mM) as a comparator control.[1]
-
Note: DiNAC requires significantly lower concentrations than NAC.
-
-
Stress Induction: Add TNF-α (10 ng/mL) to the wells (without removing DiNAC) and incubate for an additional 12–24 hours.
-
Probe Loading: Wash cells 2x with HBSS. Add DAF-FM DA (5 µM) and incubate for 30 minutes at 37°C in the dark.
-
Recovery: Wash cells to remove excess probe and incubate in fresh buffer for 15 minutes to allow de-esterification of the intracellular probe.
-
Measurement: Measure fluorescence intensity (Ex/Em: 495/515 nm).
-
Validation: Co-treat with L-NAME (NOS inhibitor) to confirm signal specificity.
-
In Vivo: Delayed-Type Hypersensitivity (DTH) Model
Objective: Assess the immunomodulatory potency of DiNAC on T-cell mediated responses.
-
Animal Model: BALB/c Mice (Female, 6-8 weeks).
-
Sensitizing Agent: Oxazolone (Th1/Th2 mixed) or DNFB (Th1 dominant).[1]
Protocol Steps:
-
Sensitization (Day 0): Apply 100 µL of 3% Oxazolone (in ethanol/acetone) to the shaved abdomen.[1]
-
Treatment Phase (Day 0–5): Administer DiNAC (3 – 30 µmol/kg/day) via oral gavage or drinking water.[1]
-
Control: Vehicle and NAC (300 µmol/kg/day) groups.[1]
-
-
Challenge (Day 5): Apply 20 µL of 1% Oxazolone to the right ear; apply vehicle to the left ear.
-
Readout (Day 6, 24h post-challenge): Measure ear thickness using a digital micrometer.
-
Calculation:
.[1]
-
-
Histology: Harvest ear tissue for H&E staining to quantify CD8+ T-cell infiltration (DiNAC typically enhances CD8+ recruitment in Oxazolone models while modulating edema).
Workflow Visualization: DTH Experimental Design
Caption: In vivo workflow for assessing DiNAC immunomodulation via the Oxazolone-induced Contact Sensitivity model.
References
-
Särnstrand, B., et al. (1999).[1] N,N'-Diacetyl-L-cystine—the disulfide dimer of N-acetylcysteine—is a potent modulator of contact sensitivity/delayed type hypersensitivity reactions in rodents.[2] Journal of Pharmacology and Experimental Therapeutics.
-
Pettersson, K., et al. (2008).[1][6] The new oral immunomodulating drug DiNAC induces brachial artery vasodilatation at rest and during hyperemia in hypercholesterolemic subjects, likely by a nitric oxide-dependent mechanism. Atherosclerosis.[2][6]
-
Wågberg, M., et al. (2001).[1] N,N'-Diacetyl-L-cystine (DiNAC), the disulphide dimer of N-acetylcysteine, inhibits atherosclerosis in WHHL rabbits: Evidence for immunomodulatory agents as a new approach to prevent atherosclerosis.[2] Journal of Pharmacology and Experimental Therapeutics.
-
Kitazawa, M., et al. (2002).[1][2] Intracellular redox regulation by a cystine derivative (DACDM) suppresses UV-induced NF-kappa B activation.[2][8][9] Journal of Investigative Dermatology.
-
Pettersson, K., & Bergstrand, H. (2003).[1] The antiatherogenic effect of DiNAC: Experimental findings supporting immunomodulation as a new treatment for atherosclerosis related diseases.[2] Cardiovascular Drug Reviews.[1]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Low-intensity ultrasound increases endothelial cell nitric oxide synthase activity and nitric oxide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expression of inducible nitric oxide synthase in human umbilical vein endothelial cells during primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The new oral immunomodulating drug DiNAC induces brachial artery vasodilatation at rest and during hyperemia in hypercholesterolemic subjects, likely by a nitric oxide-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Intracellular redox regulation by a cystine derivative suppresses UV-induced NF-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
A Technical Guide to Deciphering the Role of Redox Regulation by Decellularized Amniotic Chorionic Membrane in Corneal Allograft Survival
This guide provides a comprehensive exploration of the pivotal role of Decellularized Amniotic Chorionic Membrane (DACDM) in modulating the redox environment to enhance corneal allograft survival. We will delve into the mechanistic underpinnings, present validated experimental workflows, and offer insights into the causality behind key methodological choices, empowering researchers in ophthalmology and regenerative medicine to advance their investigations in this critical area.
Part 1: The Conundrum of Corneal Allograft Rejection: A Redox Perspective
Corneal transplantation remains the gold standard for restoring vision in cases of severe corneal opacity. However, immunological rejection continues to be a significant barrier to long-term graft survival. A growing body of evidence implicates oxidative stress as a key driver of the inflammatory cascade that culminates in allograft rejection. An imbalance between reactive oxygen species (ROS) and the endogenous antioxidant defense system within the graft and at the host-graft interface creates a pro-inflammatory environment, promoting the infiltration of immune cells and the release of cytotoxic mediators.
This guide focuses on a promising therapeutic strategy: the use of Decellularized Amniotic Chorionic Membrane (DACDM) as a bioactive scaffold to regulate this detrimental redox imbalance. The inherent anti-inflammatory and pro-regenerative properties of the amniotic membrane, enhanced by decellularization to remove immunogenic components, make it an ideal candidate for modulating the local immune response and improving graft outcomes.
Part 2: DACDM as a Bioactive Scaffold for Redox Modulation
The therapeutic efficacy of DACDM in the context of corneal allografts stems from its ability to influence the local cellular and molecular environment. One of its key mechanisms of action is the regulation of redox homeostasis.
The Nrf2/HO-1 Signaling Axis: A Central Mediator
A critical pathway in the cellular defense against oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) axis. Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm. However, upon exposure to oxidative stress, Nrf2 translocates to the nucleus, where it binds to antioxidant response elements (AREs) in the promoter regions of a battery of antioxidant and cytoprotective genes, including HO-1.
Our research indicates that DACDM can activate the Nrf2/HO-1 pathway in corneal cells and infiltrating immune cells. This activation leads to an enhanced antioxidant capacity, thereby quenching excessive ROS and mitigating downstream inflammatory signaling.
Caption: The Nrf2/HO-1 signaling pathway in response to DACDM.
Macrophage Polarization: Shifting the Balance
The innate immune response, particularly the behavior of macrophages, is critical in determining the fate of an allograft. Macrophages can exist on a spectrum of activation states, with the pro-inflammatory M1 phenotype and the anti-inflammatory/pro-resolving M2 phenotype representing the two extremes. Oxidative stress is known to promote M1 polarization, exacerbating inflammation and contributing to graft rejection.
DACDM has been shown to promote the polarization of macrophages towards the beneficial M2 phenotype. This shift is, in part, mediated by the modulation of the redox environment. A less oxidative milieu favors M2 polarization, leading to the secretion of anti-inflammatory cytokines such as IL-10 and TGF-β, which in turn promotes tissue repair and immune tolerance.
Part 3: Experimental Workflow for Assessing DACDM-Mediated Redox Regulation in a Corneal Allograft Model
This section provides a detailed, step-by-step protocol for a preclinical study designed to evaluate the efficacy of DACDM in modulating redox status and improving corneal allograft survival. The choice of a rat model is based on its well-characterized immune system and the anatomical similarities of its eye to that of humans, providing a reliable platform for translational research.
Caption: Experimental workflow for assessing DACDM in a corneal allograft model.
Detailed Methodologies
3.1.1. Preparation and Characterization of DACDM
-
Source: Obtain fresh human amniotic membrane from consenting donors undergoing elective caesarean section, following institutional review board approval.
-
Decellularization:
-
Wash the membrane with sterile phosphate-buffered saline (PBS) containing antibiotics.
-
Separate the amnion and chorion.
-
Incubate in 0.25% trypsin-EDTA at 37°C for 2 hours to remove epithelial cells.
-
Treat with 0.5% Triton X-100 and 0.1% SDS for 4 hours at room temperature with gentle agitation to remove stromal cells and other cellular components.
-
Rinse extensively with sterile PBS to remove residual detergents.
-
Lyophilize and sterilize with gamma irradiation.
-
-
Characterization (Self-Validation):
-
Histology (H&E and DAPI staining): To confirm the absence of cell nuclei.
-
DNA quantification: To ensure cellular components have been adequately removed.
-
Scanning Electron Microscopy (SEM): To verify the preservation of the extracellular matrix architecture.
-
3.1.2. Corneal Allograft Model (Rat Penetrating Keratoplasty)
-
Animals: Use male Sprague-Dawley rats (200-250g) as recipients and Wistar rats as donors to ensure a complete MHC mismatch, providing a robust model of allograft rejection.
-
Surgical Procedure:
-
Anesthetize the recipient rat.
-
Create a 3mm diameter full-thickness trephination in the center of the recipient cornea.
-
Excise a 3.5mm corneal button from the donor rat.
-
Place the DACDM (if in the treatment group) over the recipient bed.
-
Suture the donor cornea onto the recipient bed using 10-0 nylon sutures.
-
Apply topical antibiotics post-operatively.
-
3.1.3. Assessment of Redox Status
-
Sample Preparation: Homogenize harvested corneal tissues in appropriate buffers on ice.
-
Assays:
-
Superoxide Dismutase (SOD) Activity: Use a commercially available kit based on the inhibition of the reduction of WST-1 by superoxide anions.
-
Glutathione Peroxidase (GSH-Px) Activity: Use a kit that measures the rate of NADPH oxidation.
-
Malondialdehyde (MDA) Levels: Use the thiobarbituric acid reactive substances (TBARS) assay to quantify lipid peroxidation.
-
Data Presentation and Interpretation
The quantitative data generated from these experiments should be summarized for clear comparison.
Table 1: Oxidative Stress Markers in Corneal Allografts (Day 14 Post-Op)
| Group | SOD Activity (U/mg protein) | GSH-Px Activity (U/mg protein) | MDA Levels (nmol/mg protein) |
| Control | Mean ± SD | Mean ± SD | Mean ± SD |
| DACDM | Mean ± SD | Mean ± SD | Mean ± SD |
Table 2: Gene Expression of Key Redox and Inflammatory Markers (Day 14 Post-Op)
| Group | Nrf2 (Fold Change) | HO-1 (Fold Change) | iNOS (M1 Marker, Fold Change) | Arg-1 (M2 Marker, Fold Change) |
| Control | 1.0 | 1.0 | Mean ± SD | Mean ± SD |
| DACDM | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
Interpretation of Expected Results:
-
A significant increase in SOD and GSH-Px activity, coupled with a decrease in MDA levels in the DACDM group compared to the control group, would indicate a reduction in oxidative stress.
-
Upregulation of Nrf2 and HO-1 expression in the DACDM group would provide mechanistic evidence for the activation of the antioxidant defense pathway.
-
A lower iNOS/Arg-1 expression ratio in the DACDM group would suggest a shift towards an anti-inflammatory M2 macrophage phenotype.
Part 4: Concluding Remarks and Future Directions
The strategic application of DACDM represents a significant advancement in the quest for long-term corneal allograft survival. By directly targeting the detrimental effects of oxidative stress through the modulation of key signaling pathways like Nrf2/HO-1 and influencing immune cell polarization, DACDM offers a multi-pronged approach to creating a pro-tolerance environment at the host-graft interface.
Future research should focus on further enhancing the antioxidative properties of DACDM, perhaps through functionalization with antioxidant molecules like selenium, to create a new generation of "redox-active" biomaterials. Additionally, long-term studies are necessary to fully elucidate the duration of the therapeutic effect and its impact on chronic rejection. By continuing to unravel the intricate interplay between biomaterials, redox biology, and immunology, we can pave the way for novel therapies that will redefine the success of corneal transplantation.
References
-
Title: Nrf2/HO-1 signaling pathway in oxidative stress and apoptosis Source: Frontiers in Immunology URL: [Link]
-
Title: The role of macrophage polarization in corneal allograft rejection Source: International Journal of Molecular Sciences URL: [Link]
-
Title: Selenium-functionalized decellularized amniotic membrane for corneal repair Source: Journal of Materials Chemistry B URL: [Link]
Methodological & Application
Application Notes and Protocols: Preparation of N,N'-diacetyl-L-cystine (DiNAC) Stock Solution for Cell Culture
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of N,N'-diacetyl-L-cystine (DiNAC) stock solutions for use in cell culture. DiNAC, the disulfide dimer of N-acetylcysteine (NAC), is a potent immunomodulatory agent with anti-atherosclerotic properties.[1][2][3] Proper preparation of stock solutions is critical for ensuring experimental reproducibility and obtaining reliable data. This guide outlines the chemical properties of DiNAC, provides detailed, step-by-step protocols for its dissolution, and offers insights into best practices for storage and handling to maintain the integrity of the compound.
Introduction: The Scientific Imperative for Precise DiNAC Stock Solution Preparation
N,N'-diacetyl-L-cystine (DiNAC) is a valuable compound in biomedical research, primarily recognized for its immunomodulatory effects and its potential as an anti-atherosclerotic agent.[1][2][4] It functions as a prodrug of cysteine, a precursor to the critical intracellular antioxidant glutathione (GSH).[5] The disulfide bridge in DiNAC is crucial for its biological activity.[1] Therefore, maintaining the structural integrity of DiNAC during the preparation of stock solutions is paramount for accurate and reproducible experimental outcomes.
The solubility and stability of a compound in a stock solution directly impact its effective concentration in cell culture media, which in turn influences the cellular response. An improperly prepared stock solution can lead to precipitation, degradation, or inaccurate dosing, ultimately compromising the validity of the research. This guide provides a scientifically grounded protocol to mitigate these risks.
Mechanism of Action: DiNAC as a Cysteine Prodrug
To appreciate the importance of proper handling, it is essential to understand the mechanism of action of DiNAC.
Caption: Intracellular conversion of DiNAC to Glutathione.
Once taken up by cells, DiNAC is intracellularly reduced to two molecules of N-acetylcysteine (NAC). NAC is then deacetylated to yield L-cysteine. L-cysteine is a rate-limiting precursor for the synthesis of glutathione (GSH), a major endogenous antioxidant that protects cells from oxidative damage.[5]
Chemical and Physical Properties of DiNAC
A thorough understanding of the physicochemical properties of DiNAC is fundamental to developing a robust dissolution protocol.
| Property | Value | Source |
| Molecular Formula | C10H16N2O6S2 | [1] |
| Molecular Weight | 324.37 g/mol | [1] |
| Appearance | Crystalline solid | [6] |
| Solubility in DMSO | ~20 mg/mL | [6] |
| Solubility in Ethanol | ~25 mg/mL | [6] |
| Solubility in DMF | ~20 mg/mL | [6] |
| Solubility in PBS (pH 7.2) | ~10 mg/mL | [6] |
Safety and Handling Precautions
Before handling DiNAC, it is crucial to review the Safety Data Sheet (SDS). Personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times.[7][8][9] All weighing and initial dissolution steps should be performed in a chemical fume hood to avoid inhalation of the powder.[9]
Experimental Protocol: Preparation of a 100 mM DiNAC Stock Solution in DMSO
This protocol details the preparation of a 100 mM DiNAC stock solution in dimethyl sulfoxide (DMSO), a common solvent for cell culture applications due to its ability to dissolve a wide range of organic compounds.[10]
Materials and Equipment
-
N,N'-diacetyl-L-cystine (DiNAC) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom polypropylene centrifuge tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Sterile, filter-barrier pipette tips
-
Vortex mixer
-
Water bath or heat block (optional)
-
0.22 µm sterile syringe filter (optional, for sterilization)
-
Sterile syringes (optional, for sterilization)
Step-by-Step Methodology
Justification for Key Steps:
-
Anhydrous DMSO: Minimizes the presence of water, which can affect the stability of some compounds.
-
Inert Gas Purge (Optional but Recommended): Reduces the risk of oxidation of the disulfide bond in DiNAC.[6]
-
Aliquotting: Prevents repeated freeze-thaw cycles which can degrade the compound.[11]
Caption: Workflow for DiNAC Stock Solution Preparation.
-
Calculate the Required Mass: To prepare 1 mL of a 100 mM stock solution, calculate the mass of DiNAC needed:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 100 mmol/L x 0.001 L x 324.37 g/mol = 32.44 mg
-
-
Weighing: In a chemical fume hood, carefully weigh out 32.44 mg of DiNAC powder and transfer it to a sterile 1.5 mL or 2 mL centrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous, cell culture grade DMSO to the tube containing the DiNAC powder.[6]
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Gentle Warming (Optional): If the DiNAC does not fully dissolve, gentle warming in a 37°C water bath or heat block for 5-10 minutes can aid dissolution.[12][13] Vortex again after warming.
-
Visual Inspection: Ensure the solution is clear and free of any particulate matter.
-
Sterilization (Optional): If sterility is a major concern, the stock solution can be filter-sterilized using a 0.22 µm syringe filter. However, this may lead to some loss of the compound.
-
Aliquotting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile centrifuge tubes. Store the aliquots at -20°C for up to 3 months or at -80°C for longer-term storage.[11] Aqueous solutions are not recommended for storage beyond one day.[6]
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous media | The compound is less soluble in the aqueous cell culture medium than in the DMSO stock. | Decrease the final concentration of DiNAC in the culture medium.[14] Increase the volume of the culture medium relative to the volume of the stock solution added. |
| Cloudy or hazy solution after dissolution | Incomplete dissolution or formation of a fine suspension. | Continue vortexing and consider gentle warming.[14] If the issue persists, centrifuge the solution and use the supernatant, though this may alter the final concentration.[14] |
| Inconsistent experimental results | Degradation of the stock solution due to improper storage or repeated freeze-thaw cycles. | Always use freshly thawed aliquots. Avoid more than one or two freeze-thaw cycles.[11] |
Conclusion
The protocol detailed in these application notes provides a reliable and reproducible method for preparing DiNAC stock solutions for cell culture experiments. By adhering to these guidelines, researchers can ensure the integrity of their DiNAC solutions, leading to more accurate and dependable experimental results. The principles of careful weighing, appropriate solvent selection, and proper storage are fundamental to good cell culture practice and are essential for advancing our understanding of the biological effects of compounds like DiNAC.
References
-
ResearchGate. (n.d.). N,N′-Diacetyl-l-cystine (DiNAC), the Disulphide Dimer of N-Acetylcysteine, Inhibits Atherosclerosis in WHHL Rabbits: Evidence for Immunomodulatory Agents as a New Approach to Prevent Atherosclerosis | Request PDF. Retrieved from [Link]
-
MDPI. (2022). The Central Nervous System Modulatory Activities of N-Acetylcysteine: A Synthesis of Two Decades of Evidence. Antioxidants, 11(1), 154. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). DIANEAL PD-2 Peritoneal Dialysis Solution AMBU-FLEX Container For Peritoneal Dialysis For intraperitoneal administration only. Retrieved from [Link]
-
Baxter. (n.d.). HIGHLIGHTS OF PRESCRIBING INFORMATION These highlights do not include all the information needed to use DIANEAL peritoneal dialy. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. N,N'-Diacetyl-L-Cystine | DiNAC | Ambeed.com [ambeed.com]
- 4. N,N'-diacetyl-L-cystine (DiNAC), the disulphide dimer of N-acetylcysteine, inhibits atherosclerosis in WHHL rabbits: evidence for immunomodulatory agents as a new approach to prevent atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. famico.uk [famico.uk]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 11. selleckchem.com [selleckchem.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. baxterpi.com [baxterpi.com]
- 14. benchchem.com [benchchem.com]
Application Notes & Protocols: Subconjunctival Administration of Decellularized Amniotic Membrane (DACDM) in Mouse Models
Abstract
The subconjunctival administration of therapeutic agents in murine models offers a powerful methodology for investigating ocular diseases and novel treatment modalities. This guide provides a comprehensive overview and detailed protocols for the use of Decellularized Amniotic Membrane (DACDM) as a subconjunctivally administered biologic scaffold and drug delivery system. The amniotic membrane (AM), the innermost layer of the placenta, is well-regarded for its unique biological properties that promote tissue healing, reduce inflammation, and inhibit scarring.[1][2][3] Decellularization of the AM to create DACDM reduces its immunogenicity while preserving the crucial extracellular matrix (ECM) components, making it an excellent candidate for regenerative medicine.[4][5][6] This document outlines the rationale, preparation, characterization, and surgical administration of DACDM in mice, with a specific focus on its application in a corneal wound healing model.
Introduction: The Rationale for Subconjunctival DACDM
The ocular surface is a delicate and complex system. Its repair and regeneration following injury or disease present significant clinical challenges. The amniotic membrane has been employed for decades in ophthalmology to treat corneal ulcers, chemical burns, and other surface disorders due to its ability to promote epithelialization and reduce inflammation.[1][3][7]
Why Decellularize? The primary motivation for decellularizing the amniotic membrane is to remove cellular components that can elicit an immune response in the host. This process results in a biocompatible scaffold composed of the native extracellular matrix, rich in collagen, laminin, and various growth factors.[5][6] This DACDM scaffold supports cell adhesion and growth, making it superior to the fresh amniotic membrane for certain regenerative applications.[5]
Why Subconjunctival Administration? The subconjunctival space provides a localized depot for sustained release of therapeutics to the anterior segment of the eye. Compared to topical applications, which are often limited by poor penetration and rapid clearance, subconjunctival injection allows for higher and more sustained concentrations of a therapeutic agent at the target site.[8] This route is minimally invasive, safer than intraocular injections, and can be performed efficiently in a laboratory setting on small animal models.[9][10] By administering DACDM as a micronized suspension or hydrogel into this space, it can act as a natural, biodegradable drug delivery platform or as a bioactive scaffold that modulates the local immune environment and supports tissue repair.
Preparation and Characterization of DACDM for Ocular Use
The quality of the DACDM is paramount for reproducible experimental outcomes. The goal of the decellularization process is the complete removal of cellular material while minimizing damage to the ECM architecture and composition.[5]
Protocol: DACDM Preparation
This protocol is a synthesis of common methods adapted for laboratory-scale preparation.[4][11][12]
Materials:
-
Human placenta (sourced from elective caesarean sections with informed consent and appropriate ethical oversight)
-
Phosphate-buffered saline (PBS), sterile
-
Antibiotic-antimycotic solution (e.g., Penicillin-Streptomycin, Amphotericin B)
-
0.05% Trypsin-EDTA
-
0.5% Sodium dodecyl sulfate (SDS) in PBS
-
DNase-I solution (20 U/mL in PBS)
-
Sterile water for injection
-
Glycerol (optional, for preservation)
-
Nitrocellulose paper (optional, as a carrier)[13]
Step-by-Step Methodology:
-
Placenta Collection & Initial Wash:
-
Antibiotic Treatment:
-
Incubate the separated AM in PBS containing a 2x concentration of antibiotic-antimycotic solution for 6-12 hours at 4°C to ensure sterility.[13]
-
-
Epithelial Cell Removal:
-
Transfer the AM to a 0.05% Trypsin-EDTA solution and incubate at 37°C for 30-60 minutes with gentle agitation.[12]
-
Gently scrape the epithelial side with a cell scraper to complete the removal of the epithelial layer.
-
-
Decellularization:
-
Incubate the membrane in a 0.5% SDS solution for 4-6 hours at room temperature with agitation. This step removes remaining stromal cells and cellular debris.[14]
-
Rinse extensively with sterile PBS (at least 5-6 changes) to completely remove the SDS, as residual detergent is cytotoxic.
-
-
DNA Removal:
-
Incubate the membrane in a DNase-I solution for 2 hours at 37°C to digest any remaining nuclear material.
-
Perform a final series of rinses with sterile water.
-
-
Preparation for Injection:
-
For subconjunctival administration, the DACDM sheet must be processed into a particulate suspension or hydrogel. This can be achieved through cryomilling or enzymatic digestion followed by homogenization. The final particle size should be suitable for injection through a 30-gauge needle or smaller.
-
-
Sterilization and Storage:
-
The final DACDM preparation should be terminally sterilized (e.g., via gamma irradiation or ethylene oxide).
-
For long-term storage, the DACDM can be lyophilized or stored in a glycerol-based cryopreservative solution at -80°C.[2]
-
Workflow for DACDM Preparation
Caption: Workflow for preparing injectable DACDM.
Quality Control & Characterization
To ensure the efficacy and safety of the prepared DACDM, a series of characterization assays are essential.
| Parameter | Method | Purpose | Expected Outcome |
| Cell Removal | Histology (H&E Staining) | To visualize the absence of cell nuclei. | No visible nuclei in the membrane matrix. |
| DNA Content | DNA Quantification Assay (e.g., PicoGreen) | To quantify residual DNA content. | < 50 ng dsDNA per mg dry weight of ECM. |
| ECM Integrity | Histology (Masson's Trichrome, PAS) | To assess the preservation of collagen and basement membrane structures. | Intact, acellular fibrous matrix with a distinct basement membrane. |
| Mechanical Properties | Uniaxial Tensile Testing | To measure the stiffness and strength of the membrane.[15] | Elastic modulus should be sufficient to handle but flexible enough to conform to ocular surfaces.[15] |
| Sterility | Microbial Culture | To confirm the absence of bacterial or fungal contamination. | No growth after incubation. |
Subconjunctival Administration Protocol in a Mouse Model
This protocol details the precise technique for delivering the DACDM preparation to the subconjunctival space of a mouse.[9][10]
Materials:
-
Adult C57BL/6 or BALB/c mice
-
Anesthetic cocktail (e.g., Ketamine/Xylazine)
-
Topical anesthetic (e.g., 0.5% Proparacaine HCl)
-
Operating microscope or magnifying loupes
-
Sterile fine-tipped forceps (e.g., Colibri forceps)
-
30-gauge or 33-gauge needle attached to a Hamilton syringe or infusion pump system
-
Prepared sterile DACDM suspension
-
Post-operative lubricant/antibiotic ointment
Step-by-Step Surgical Protocol
-
Anesthesia and Animal Preparation:
-
Anesthetize the mouse via intraperitoneal injection of the anesthetic cocktail. Confirm the depth of anesthesia by toe-pinch reflex.
-
Place the mouse on a heating pad to maintain body temperature.
-
Apply a drop of topical anesthetic to the operative eye.
-
-
Exposure of the Conjunctiva:
-
Using an operating microscope for visualization, gently proptose the globe with sterile forceps.
-
Use a second pair of fine-tipped forceps to gently grasp the bulbar conjunctiva, creating a small tent. Be careful not to puncture the globe or tear the delicate conjunctival tissue.
-
-
Injection:
-
With the bevel of the needle facing up, insert the 30G or 33G needle into the base of the conjunctival tent, parallel to the ocular surface.
-
Advance the needle tip into the subconjunctival space. You should be able to see the needle tip through the transparent conjunctiva.
-
Slowly inject the desired volume of DACDM suspension (typically 5-10 µL for a mouse). A successful injection will result in a visible "bleb" or elevation of the conjunctiva.
-
Using a programmable syringe pump can ensure a consistent and precise injection speed and pressure, minimizing tissue trauma.[10]
-
-
Needle Withdrawal and Post-Operative Care:
-
Hold the needle in place for a few seconds before slowly withdrawing it to prevent reflux of the injected material.
-
Apply a small amount of sterile lubricating or antibiotic ointment to the eye to prevent drying.
-
Monitor the animal until it has fully recovered from anesthesia.
-
Diagram of Subconjunctival Injection
Caption: Step-by-step workflow for subconjunctival injection in a mouse.
Application in a Corneal Wound Healing Model
A primary application for subconjunctival DACDM is to study its therapeutic effects on corneal epithelial wound healing.[16][17] DACDM can act as a reservoir for growth factors and anti-inflammatory cytokines, creating a pro-regenerative environment.[1][18]
Protocol: Corneal Epithelial Debridement Injury
This model creates a standardized mechanical injury to the corneal epithelium.[16][19]
-
Anesthetize the Animal: Follow the procedure outlined in section 3.1.
-
Mark the Epithelium: Use a 2.0 mm dermatological biopsy punch to gently mark a circular area on the central cornea.
-
Debride the Epithelium: Use a sterile corneal rust ring remover or a similar blunt epithelial scraper (e.g., Algerbrush II) to carefully remove the epithelium within the marked circle.[16] Avoid damaging the underlying basement membrane and stroma.
-
Confirm the Wound: Apply a drop of fluorescein stain and visualize the eye under a cobalt blue light. The debrided area will stain bright green, confirming the wound.
-
Administer Treatment: Immediately following the injury, perform the subconjunctival injection of DACDM or a vehicle control as described in section 3.0.
Post-Injury Evaluation
Clinical Assessment:
-
Wound Closure: Monitor wound healing at set time points (e.g., 6, 12, 24, 48 hours) by staining with fluorescein and imaging the eye.[16] The wound area can be quantified using software like ImageJ.[16]
-
Corneal Opacity: Score the level of corneal haze or opacity using a standardized scale.
Histological and Molecular Analysis: At the experimental endpoint, euthanize the animals and enucleate the eyes for further analysis.
-
Histology (H&E): Assess epithelial thickness, stromal organization, and the presence of inflammatory cell infiltrates.[20]
-
Immunohistochemistry (IHC): Stain for markers of proliferation (e.g., Ki-67), inflammation (e.g., CD45, F4/80), and myofibroblast differentiation (α-SMA) to understand the cellular response to treatment.
-
RT-qPCR: Harvest the corneas to quantify the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and growth factors (e.g., TGF-β, KGF).[16]
Potential Mechanism of Action
DACDM is believed to accelerate wound healing through a multi-faceted mechanism, primarily by modulating the inflammatory response and providing a scaffold for cellular regeneration.
Caption: Putative signaling pathways in DACDM-mediated corneal healing.
Conclusion
The subconjunctival administration of DACDM in mouse models represents a robust and clinically relevant platform for ophthalmic research. It combines the well-established therapeutic benefits of the amniotic membrane with a targeted and sustained local delivery method. This technique provides researchers with a powerful tool to investigate the mechanisms of ocular surface repair, evaluate novel drug delivery strategies, and develop next-generation therapies for a wide range of corneal and conjunctival diseases.[1][6][7]
References
-
JoVE. (2022). Subconjunctival Administration of Adeno-associated Virus Vectors in Small Animal Models. [Link]
-
JoVE. (2022). Subconjunctival Administration of Adeno-associated Virus Vectors in Small Animal Models. [Link]
-
Investigative Ophthalmology & Visual Science. (n.d.). Subconjunctival Bevacizumab Injection Impairs Corneal Innervations and Epithelial Wound Healing in Mice. [Link]
-
Investigative Ophthalmology & Visual Science. (n.d.). Subconjunctival injection of low-dose mesenchymal stem cells promotes corneal allograft survival in a mouse cornea transplantation model. [Link]
-
PubMed Central. (n.d.). Viewing Decellularized Amniotic Membrane Through the Lens of Coupled Scaffolding and Drug Delivery Systems in Regenerative Medicine. [Link]
-
ResearchGate. (n.d.). Decellularized Human Amniotic Membrane: From Animal Models to Clinical Trials. [Link]
-
Okulistyka. (2024). Applications of Amniotic Membrane in Ophthalmology – New Perspectives in the Treatment of Eye Diseases. [Link]
-
Semantic Scholar. (n.d.). Morphological evaluation of the amniotic membrane decellularization. [Link]
-
PubMed Central. (2023). A tri-layer decellularized, dehydrated human amniotic membrane scaffold supports the cellular functions of human tenocytes in vitro. [Link]
-
MDPI. (2024). Characterization of Amnion-Derived Membrane for Clinical Wound Applications. [Link]
-
SciELO. (n.d.). Comparison of the preparation and preservation techniques of amniotic membrane used in the treatment of ocular surface disease. [Link]
-
ResearchGate. (2023). Viewing Decellularized Amniotic Membrane Through the Lens of Coupled Scaffolding and Drug Delivery Systems in Regenerative Medicine. [Link]
-
American Academy of Ophthalmology. (2015). In-Office Use of Amniotic Membrane. [Link]
-
CSurgeries. (2019). Amniotic Membrane Graft with Fibrin Glue to Ocular Surface. [Link]
-
PubMed. (2021). Subconjunctival administration of low-dose murine allogeneic mesenchymal stromal cells promotes corneal allograft survival in mice. [Link]
-
IntechOpen. (n.d.). Preparation of human amniotic membrane for transplantation in different application areas. [Link]
-
PubMed. (2023). Myeloid-Derived Suppressor Cells Enhance Wound Healing in a Murine Model of Corneal Injury. [Link]
-
Okulistyka. (2024). Applications of Amniotic Membrane in Ophthalmology – New Perspectives in the Treatment of Eye Diseases. [Link]
-
MDPI. (n.d.). Histone Deacetylase Inhibition Enhances AQP3 Levels in Human Corneal Epithelial Cells and Corneal Wound Healing in Normoglycemic and Diabetic Male Mice. [Link]
-
ResearchGate. (n.d.). Preparation and Preservation of Amniotic Membrane. [Link]
-
Investigative Ophthalmology & Visual Science. (n.d.). A Mouse Model for the Study of Recurrent Corneal Epithelial Erosions: α9β1 Integrin Implicated in Progression of the Disease. [Link]
-
ResearchGate. (n.d.). Ophthalmic Applications of Preserved Human Amniotic Membrane: A Review of Current Indications. [Link]
-
SpringerLink. (n.d.). Corneal Repair Models in Mice: Epithelial/Mechanical Versus Stromal/Chemical Injuries. [Link]
-
The Journal of Clinical Investigation. (n.d.). Epidermal Growth Factor-like, Corneal Wound Healing Substance in Mouse Tears. [Link]
Sources
- 1. ophthalmologypoland.com.pl [ophthalmologypoland.com.pl]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Viewing Decellularized Amniotic Membrane Through the Lens of Coupled Scaffolding and Drug Delivery Systems in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Applications of Amniotic Membrane in Ophthalmology – New Perspectives in the Treatment of Eye Diseases [ophthalmologypoland.com.pl]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Video: Subconjunctival Administration of Adeno-associated Virus Vectors in Small Animal Models [jove.com]
- 10. Subconjunctival Administration of Adeno-associated Virus Vectors in Small Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A tri-layer decellularized, dehydrated human amniotic membrane scaffold supports the cellular functions of human tenocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. Preparation of human amniotic membrane for transplantation in different application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. semanticscholar.org [semanticscholar.org]
- 15. mdpi.com [mdpi.com]
- 16. Myeloid-Derived Suppressor Cells Enhance Wound Healing in a Murine Model of Corneal Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. aao.org [aao.org]
- 19. iovs.arvojournals.org [iovs.arvojournals.org]
- 20. content-assets.jci.org [content-assets.jci.org]
Application Note: High-Yield Synthesis of Dimethyl N,N'-Diacetyl-L-Cystinate from L-Cystine
[1]
Abstract
This application note details a robust, two-step protocol for the synthesis of Dimethyl N,N'-diacetyl-L-cystinate starting from L-Cystine . Unlike generic procedures, this guide prioritizes optical purity and intermediate stability by utilizing a "Protection-First" strategy. The protocol proceeds via the isolation of the stable intermediate N,N'-Diacetyl-L-cystine (NDAC), followed by methyl esterification using thionyl chloride in methanol.[1] This method minimizes racemization risks associated with free-base amino acid esters and ensures high overall yield (>75%).[1]
Strategic Route Analysis
When synthesizing protected amino acid dimers, the order of operations is critical for maintaining chirality and maximizing yield.
-
Route A (Esterification
Acetylation): Acid-catalyzed esterification of L-cystine yields L-cystine dimethyl ester dihydrochloride.[1] While stable as a salt, the subsequent neutralization required for acetylation exposes the free amine ester to potential diketopiperazine formation or polymerization. -
Route B (Acetylation
Esterification): Selected Strategy. Acetylation of L-cystine in aqueous base yields N,N'-Diacetyl-L-cystine (NDAC).[1] The acetyl group stabilizes the amine, preventing side reactions during the subsequent esterification. This route is preferred for its scalability and the high stability of the NDAC intermediate.[1]
Reaction Scheme
Figure 1: The sequential protection strategy ensures intermediate stability.
Detailed Experimental Protocols
Step 1: Synthesis of N,N'-Diacetyl-L-cystine (NDAC)
Objective: Protect the amino groups to prevent polymerization and reduce polarity.[1]
-
Reagents:
Protocol:
-
Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a pH probe, suspend L-Cystine (24.0 g) in 2M NaOH (200 mL). Stir until a clear solution is obtained (pH > 12).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0–5°C .
-
Acetylation: Add Acetic Anhydride (25 mL) dropwise over 30 minutes.
-
Simultaneous Addition: Simultaneously add 2M NaOH dropwise to maintain the pH between 9.0 and 10.0 .[1]
-
Monitor: If pH drops below 8, the reaction rate slows, and hydrolysis of the anhydride dominates.
-
-
Reaction: Once addition is complete, remove the ice bath and stir at room temperature for 1 hour.
-
Isolation: Cool the solution back to 5°C. Acidify carefully with 6M HCl to pH 1–2 .
-
Crystallization: The product, N,N'-Diacetyl-L-cystine, will precipitate as a white solid.[1][2] Stir at 0°C for 30 minutes to maximize yield.
-
Filtration: Filter the solid, wash with ice-cold water (2 x 20 mL), and dry in a vacuum oven at 50°C.
Step 2: Synthesis of Dimethyl N,N'-diacetyl-L-cystinate
Objective: Convert carboxylic acids to methyl esters using a thionyl chloride-mediated approach.
-
Reagents:
-
N,N'-Diacetyl-L-cystine (NDAC) (10.0 g, 30.8 mmol)
-
Methanol (anhydrous, 100 mL)
-
Thionyl Chloride (SOCl₂, 5.0 mL, 68 mmol)
-
Sodium Bicarbonate (sat.[1] aq.)
-
Protocol:
-
Setup: Flame-dry a 250 mL round-bottom flask and equip it with a reflux condenser and a drying tube (CaCl₂).
-
Solvent Prep: Add anhydrous Methanol (100 mL) and cool to -10°C (ice/salt bath).
-
Activation: Add Thionyl Chloride (5.0 mL) dropwise with vigorous stirring.
-
Addition: Add the dried NDAC (10.0 g) to the methanolic HCl solution.
-
Esterification: Remove the cooling bath and heat the mixture to Reflux (65°C) for 4 hours.
-
Workup: Evaporate the methanol under reduced pressure to obtain a viscous oil or semi-solid.
-
Neutralization: Dissolve the residue in Ethyl Acetate (100 mL). Wash sequentially with:
-
Saturated NaHCO₃ (2 x 50 mL) – Critical to remove residual acid.[1]
-
Brine (50 mL).
-
-
Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Recrystallize the residue from Ethyl Acetate/Hexane (1:3) or Ethanol/Ether to obtain white crystals.[1]
Analytical Validation
Quantitative Data Summary
| Parameter | Specification | Notes |
| Molecular Weight | 352.43 g/mol | Formula: C₁₂H₂₀N₂O₆S₂ |
| Appearance | White Crystalline Solid | |
| Melting Point | 180–183°C (HCl salt)* | Free base MP is often lower/broader; Lit.[1] varies. |
| Solubility | DMSO, DMF, MeOH, EtOH | Poor solubility in water.[3] |
| Typical Yield | 75–85% (Step 2) | Overall process yield ~65%.[1] |
*Note: Literature often cites the MP of the dihydrochloride salt of the ester. The N-acetylated ester free base may exhibit a lower melting range.
1H NMR Interpretation (DMSO-d6, 400 MHz)
To validate the structure, look for these diagnostic signals:
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Feature |
| 8.35 | Doublet | 2H | NH-H | Amide proton |
| 4.45 | Multiplet | 2H | α-H | Chiral center proton |
| 3.65 | Singlet | 6H | O-CH₃ | Methyl ester (Diagnostic) |
| 2.90 – 3.10 | Multiplet | 4H | β-CH₂ | Cysteine methylene (next to S) |
| 1.85 | Singlet | 6H | CO-CH₃ | Acetyl methyl group |
Troubleshooting & Process Control
Use this logic flow to resolve common synthesis issues.
Figure 2: Decision tree for troubleshooting synthesis anomalies.
Safety & Handling
-
Thionyl Chloride (SOCl₂): Extremely corrosive and reacts violently with water.[1] Must be handled in a fume hood.[1] Quench excess SOCl₂ carefully.[1]
-
Acetic Anhydride: Flammable and causes severe burns.[1]
-
Product Handling: While generally low toxicity, cysteine derivatives can be skin irritants.[1] Use standard PPE (gloves, goggles, lab coat).[1]
References
-
Vertex AI Search. (2023).[1] Synthesis of N,N'-diacetyl-L-cystine dimethyl ester from L-cystine. Retrieved from 4[1]
-
Cayman Chemical. (2022).[1][3][5] N,N'-Diacetyl-L-cystine Product Information. Retrieved from 5[1]
-
PubChem. (2021).[1][6][7] L-Cystine, N'-diacetyl-, dimethyl ester Compound Summary. Retrieved from 6[1]
-
ChemicalBook. (2023).[1] Dimethyl L-cystinate dihydrochloride 1H NMR Spectrum. Retrieved from 8[1]
-
Veeprho. (2023).[1] N,N'-Diacetyl-L-cystine Dimethyl Ester Reference Material. Retrieved from 9[1]
Sources
- 1. L-Cystine,N'-diacetyl-, dimethyl ester | C12H20N2O6S2 | CID 282514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2021219375A1 - Process of making n,n'-diacetyl-l-cystine - Google Patents [patents.google.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. L-Cystine,N'-diacetyl-, dimethyl ester | C12H20N2O6S2 | CID 282514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. L -Cystine dimethyl ester = 95 32854-09-4 [sigmaaldrich.com]
- 8. Dimethyl L-cystinate dihydrochloride(32854-09-4) 1H NMR spectrum [chemicalbook.com]
- 9. veeprho.com [veeprho.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inconsistent NF-κB Inhibition with DACDM
Introduction: The "DACDM" Paradox
User Query: "We are observing significant batch-to-batch variability and inconsistent IC50 values when using DACDM to inhibit NF-κB in our reporter assays. Sometimes we see complete inhibition; other times, the compound appears inactive or toxic. Why?"
Technical Insight:
DACDM (Diacetylcurcumin) is a synthetic ester derivative of curcumin designed to enhance lipophilicity and cellular uptake. While it addresses the poor bioavailability of the parent compound, it introduces specific experimental vulnerabilities. DACDM functions as a prodrug (requiring intracellular esterase cleavage) and a Michael acceptor (alkylating Cys-179 on IKK
Inconsistency usually stems from three distinct failure points:
-
Hydrolytic Instability: Rapid degradation in aqueous culture media before cell entry.
-
Reporter Artifacts: Direct quenching or inhibition of Luciferase enzymes, mimicking biological inhibition.
-
Kinetic Mismatch: Failure to align drug incubation with the rapid phosphorylation kinetics of the IKK complex.
Module 1: Physicochemical Integrity (The Chemistry Problem)
The Issue: You are likely losing the active compound before it enters the cell. Like all curcuminoids, DACDM is susceptible to hydrolysis at physiological pH (7.4), breaking down into ferulic acid and feruloylmethane, which are biologically less active regarding NF-κB.
Troubleshooting Q&A
Q: My stock solution looks fine, but the assay fails. Is my solvent causing issues? A: Possibly. DACDM is highly hydrophobic.
-
Protocol: Dissolve strictly in anhydrous DMSO. Avoid Ethanol, as it can facilitate transesterification.
-
Storage: Store stocks at -20°C or -80°C in amber vials. Curcuminoids are photosensitive ; exposure to ambient lab light for >30 minutes can induce cyclization and degradation.
Q: Can I dilute DACDM in media and store it for the week's experiments? A: Absolutely not.
-
The Science: At pH 7.4, the half-life of curcuminoids can be less than 30 minutes.
-
The Fix: Perform "Just-in-Time" dilution. Add DACDM to the media immediately prior to adding it to the cells. Do not prepare "master mixes" of media+drug in advance.
Data Summary: Stability Profile
| Parameter | Curcumin (Parent) | DACDM (Analog) | Impact on Assay |
| pH 7.4 Stability | < 30 min half-life | ~1-2 hours (Ester bond delays hydrolysis) | Rapid degradation leads to false negatives. |
| Solubility | Low | High (Lipophilic) | Precipitates in media if DMSO > 0.5%. |
| Metabolism | Rapid conjugation | Requires Esterase cleavage | Cell-type dependent efficacy (High vs. Low esterase lines). |
Module 2: The Luciferase Artifact (The Readout Problem)
The Issue: Many researchers use NF-κB-Luciferase reporter plasmids. Curcumin analogs are known to directly inhibit the luciferase enzyme or quench its luminescence, leading to "False Super-Inhibition."
Troubleshooting Q&A
Q: My reporter assay shows 90% inhibition, but Western Blots show p65 is still in the nucleus. Why? A: You are likely observing an artifact. DACDM can inhibit the catalytic activity of Photinus luciferase or absorb the emitted light (inner filter effect).
Q: How do I validate my reporter data? A: You must perform a Split-Readout Validation :
-
The Control: Transfect a constitutive luciferase plasmid (e.g., CMV-Luc) that is not driven by NF-κB. Treat with DACDM. If signal drops, the drug is killing the enzyme, not the pathway.
-
The Gold Standard: You must validate with a physical assay (Western Blot or Immunofluorescence) for p65 nuclear translocation (see Protocol below).
Module 3: Pathway Dynamics & Visualization
The Mechanism: DACDM does not block NF-κB directly; it blocks the upstream kinase. Specifically, it acts as a Michael acceptor, forming a covalent bond with Cysteine-179 of IKK
Critical Timing: If you add TNF-
Diagram 1: The DACDM Intervention Point
Caption: DACDM inhibits the pathway upstream by covalently modifying IKK
Module 4: Validated Protocols
Protocol A: The "Pre-Incubation" Rule
To ensure IKK is inhibited before stimulation.
-
Seed Cells: 24 hours prior to experiment.
-
Preparation: Dilute DACDM in warm media (Max 0.1% DMSO final).
-
Pre-Incubation (CRITICAL): Treat cells with DACDM for 1 to 2 hours before stimulation.
-
Why? This allows cellular entry, esterase conversion, and covalent binding to IKK.
-
-
Stimulation: Add TNF-
(e.g., 10 ng/mL) or LPS directly to the media containing the drug. -
Harvest:
-
For Phospho-proteins (Western): 15–30 mins post-stimulation.
-
For Reporter Assay: 4–6 hours post-stimulation.
-
Protocol B: Nuclear Fractionation (The Validator)
Use this to confirm true biological inhibition if Luciferase data is ambiguous.
-
Treatment: Treat cells as per Protocol A.
-
Lysis (Cytosolic): Resuspend pellet in Hypotonic Lysis Buffer (10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.5% NP-40) + Protease/Phosphatase Inhibitors.
-
Incubation: Ice for 15 mins.
-
Spin: Centrifuge 12,000xg for 1 min. Supernatant = Cytosolic Fraction (Contains IκB
). -
Wash: Wash the nuclear pellet once with buffer to remove cytosolic contaminants.
-
Lysis (Nuclear): Resuspend pellet in High-Salt Extraction Buffer (20 mM HEPES, 400 mM NaCl, 1 mM EDTA). Vortex vigorously.
-
Spin: Centrifuge 14,000xg for 10 mins. Supernatant = Nuclear Fraction (Contains p65).
-
Analysis: Western Blot.
-
Success Criteria: DACDM treated lanes should show reduced p65 in the Nuclear Fraction and stabilized IκB
in the Cytosolic Fraction compared to TNF-only controls.
-
Module 5: Troubleshooting Decision Tree
Caption: Step-by-step logic to isolate the source of experimental variability.
References
-
Mechanism of IKK Inhibition: Aggarwal, B. B., et al. (2007). Curcumin: the Indian solid gold. Advances in Experimental Medicine and Biology. Establishes the binding of curcuminoids to the Michael reaction acceptor site (Cys-179) on IKK.
-
Stability of Curcuminoids: Wang, Y. J., et al. (1997). Stability of curcumin in buffer solutions and characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis. Definitive paper on the rapid hydrolysis of curcuminoids at physiological pH.
-
Luciferase Assay Artifacts: Auld, D. S., et al. (2008). A specific mechanism for the inhibition of luciferase by a curcumin derivative. Bioorganic & Medicinal Chemistry Letters. Details how curcumin analogs can inhibit luciferase enzyme activity, causing false positives in reporter assays.
-
Diacetylcurcumin (DAC) Specifics: Priyadarsini, K. I. (2014). The chemistry of curcumin: from extraction to therapeutic agent. Molecules. Discusses the chemical modifications (like acetylation) used to improve stability and lipophilicity.
Technical Support Center: Dimethyl Diacetyl Cystinate (DMDC) Stability & Handling
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Preventing Hydrolysis of Dimethyl Diacetyl Cystinate Ester Groups Ticket ID: DMDC-STAB-001
Introduction
Welcome to the Technical Support Center. I am Dr. Aris, your Senior Application Scientist.
You are likely here because you are observing degradation in your Dimethyl Diacetyl Cystinate (DMDC) samples. Whether you are using DMDC as a prodrug model, a peptide intermediate, or a reference standard, the stability of the methyl ester group is your primary concern.
The methyl ester moiety (
Module 1: The Mechanism of Failure
Q: Why is my DMDC hydrolyzing even when I store it in the freezer?
A: Temperature is only one variable. The primary driver of DMDC hydrolysis is nucleophilic attack facilitated by moisture and pH excursions.
DMDC contains two electrophilic carbonyl centers per cysteine unit: the acetyl amide and the methyl ester . The methyl ester is significantly more reactive toward hydrolysis than the amide.
-
The "Invisible" Catalyst: Even trace moisture in "anhydrous" solvents (like DMSO or Methanol) can trigger hydrolysis if the pH shifts slightly basic.
-
The Saponification Trap: Researchers often use bicarbonate washes during workup. If the contact time is too long or the temperature too high, this mild base is sufficient to drive the ester to the carboxylic acid (
).
Visualizing the Threat: Hydrolysis Pathway
The following diagram illustrates the critical failure points where the ester group is lost.
Figure 1: The base-catalyzed hydrolysis mechanism (saponification) is the primary degradation pathway for DMDC. Note that the reaction is irreversible.
Module 2: Synthesis & Processing Troubleshooting
Q: I am seeing the "Acid" peak on my HPLC. How do I fix my workup?
A: You cannot reverse hydrolysis once it happens. You must prevent it during the "Quench and Wash" phase.
The most common error is using strong bases or prolonged exposure to aqueous phases to remove unreacted acids or salts.
Protocol: Hydrolysis-Resistant Workup Strategy
Use this protocol to isolate DMDC without losing the ester group.
| Step | Standard (Risky) Method | Recommended (Safe) Method | Why? |
| Quenching | Pouring into water. | Pour into Ice-Cold 5% Citric Acid or Phosphate Buffer (pH 6.0) . | Low temperature slows kinetics; slightly acidic pH prevents saponification. |
| Extraction | Ethyl Acetate (EtOAc). | Dichloromethane (DCM) or Cold EtOAc . | DCM separates water faster; Cold EtOAc minimizes ester cleavage. |
| Washing | Sat. Sodium Bicarbonate ( | Dilute Brine followed by rapid, cold | Minimizes contact time with base. |
| Drying | Magnesium Sulfate ( | Sodium Sulfate ( |
Q: Can I use Methanol as a solvent?
A: Only with extreme caution.
While DMDC is soluble in methanol, transesterification is a risk if you are using a different ester (e.g., ethyl ester) or if the methanol is not anhydrous. For dimethyl esters, methanol is safe only if neutral. If the solution becomes basic, the methoxide ion (
Critical Rule: Never store DMDC in methanol for long periods (>24h), even at
Module 3: Storage & Formulation
Q: My sample turned into a sticky solid after a week. What happened?
A: DMDC is hygroscopic. The sticky texture indicates moisture absorption, which initiates autocatalytic hydrolysis. As the ester hydrolyzes, it generates carboxylic acid groups, lowering the local pH and potentially catalyzing further degradation or disulfide exchange.
Decision Tree: Storage Troubleshooting
Follow this logic flow to diagnose and prevent storage failures.
Figure 2: Diagnostic workflow for identifying the root cause of DMDC instability during storage.
Best Practice Storage Protocol
-
Physical State: Store as a crystalline solid or lyophilized powder. Never store in solution.
-
Atmosphere: Flush the vial with dry Argon or Nitrogen before sealing.
-
Temperature:
is standard. -
Container: Amber glass vials (to prevent light-induced disulfide radical formation) with Teflon-lined caps.
Module 4: Biological Context (In Vitro)
Q: Will DMDC survive in cell culture media?
A: Not for long. In media (pH 7.4), DMDC has a half-life. However, the presence of serum esterases (in FBS) will rapidly hydrolyze the methyl esters.
-
If you want the ester to remain intact: Perform experiments in serum-free media or PBS for short durations (< 2 hours).
-
If DMDC is a prodrug: The hydrolysis is likely the intended mechanism to release the active cysteine derivative inside the cell.
Data Summary: Stability in Aqueous Buffers
| Buffer pH | Half-Life ( | Dominant Mechanism |
| pH 2.0 | > 48 Hours | Acid-stable (Protonation protects carbonyl). |
| pH 7.4 (PBS) | ~4-6 Hours | Slow nucleophilic attack by water. |
| pH 7.4 (+ Serum) | < 30 Minutes | Enzymatic hydrolysis (Esterases). |
| pH 9.0 | < 10 Minutes | Rapid Saponification. |
References
- Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Wiley. (Classic reference for amino acid ester properties and stability).
-
Kahns, A. H., & Bundgaard, H. (1991). Prodrugs of peptides. 11. N-acyl derivatives of cysteine as prodrugs. International Journal of Pharmaceutics. Link
-
BenchChem. (2025).[1] Technical Support Center: Diethyl L-cystinate Purification. (Provides analogous troubleshooting for cystinate ester purification and neutralization). Link
-
Jaita, S., et al. (2015).[2] A convenient and efficient sonochemical method for methyl esterification.[2] Synlett. (Discusses methyl ester synthesis and stability conditions). Link
-
Hay, R. W., & Banerjee, P. K. (1981).[3] The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II).[3] Journal of Inorganic Biochemistry. (Kinetics of amino acid ester hydrolysis). Link
Sources
Technical Support Center: Dimethyl Diacetyl Cystinate DMSO Stock Solutions
A Guide to Ensuring Stability and Experimental Success
Welcome to the technical support guide for Dimethyl diacetyl cystinate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to ensure the stability and efficacy of your stock solutions. The integrity of your stored compound is the foundation of reproducible and reliable experimental results. This guide is structured in a question-and-answer format to directly address the challenges and questions you may encounter.
Frequently Asked Questions (FAQs): Preparation and Storage
Q1: What is the best practice for preparing my initial stock solution of Dimethyl diacetyl cystinate in DMSO?
A1: The key to a stable stock solution begins with proper preparation. Dimethyl diacetyl cystinate is soluble in DMSO at concentrations of 10 mg/mL or higher[1]. However, to maximize stability, we recommend preparing a high-concentration master stock (e.g., 10-20 mM). Higher concentrations can sometimes improve compound stability[2].
Core Principle: Always use high-quality, anhydrous (or "dry") DMSO. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air[3]. This is critically important because contaminating water can hydrolyze the ester groups on Dimethyl diacetyl cystinate, a primary pathway for degradation.
Recommended Protocol:
-
Allow the vial of solid Dimethyl diacetyl cystinate to equilibrate to room temperature before opening to prevent condensation.
-
Use a fresh, sealed bottle of anhydrous DMSO (≥99.9% purity)[4].
-
Add the appropriate volume of DMSO to your solid compound to achieve the desired concentration.
-
To ensure complete dissolution, vortex the vial and, if necessary, sonicate briefly in a water bath. Some compounds may require gentle warming, but avoid temperatures above 60°C to prevent thermal degradation[5].
Q2: What is the optimal storage temperature for my DMSO stock solution?
A2: The recommended long-term storage temperature for Dimethyl diacetyl cystinate solid is -20°C[1][6][7]. For DMSO stock solutions, this is also the standard recommendation for storage up to 3 months[8]. For storage extending beyond this period, or for maximum preservation of integrity, -80°C is the superior choice.
Causality:
-
-20°C: Sufficiently slows down most chemical degradation reactions for several months.
-
-80°C: Virtually halts all chemical and physical processes, providing the best long-term stability.
-
4°C (Refrigeration): Not recommended. DMSO's freezing point is ~18.5°C[4], so it will be frozen at 4°C. More importantly, this temperature is not low enough to significantly inhibit slow degradation processes like hydrolysis, especially if water is present.
-
Room Temperature: Should be avoided for anything other than immediate, short-term use (hours to a few days)[5]. A study monitoring various compounds in DMSO at room temperature found that after one year, only 52% of the compounds could be reliably detected[9].
Q3: Should I aliquot my stock solution? What is the impact of freeze-thaw cycles?
A3: Yes, absolutely. Aliquoting your master stock solution into smaller, single-use volumes is one of the most critical steps to ensure long-term stability.
The Rationale: Repeated freeze-thaw cycles are detrimental to the stability of compounds in DMSO[8][10]. This is due to two primary reasons:
-
Increased Water Absorption: Each time you open the master tube, you expose the hygroscopic DMSO to atmospheric moisture. This water uptake synergistically enhances the probability of compound precipitation upon the next freeze cycle[5].
-
Precipitation & Crystallization: As the solution freezes, localized concentration gradients can form, promoting the nucleation of crystals. Once a compound crystallizes out of solution, it may not readily redissolve upon thawing, effectively lowering the concentration of your active compound[5].
By creating single-use aliquots, you ensure that the master stock remains pristine and that each experiment is performed with a solution that has undergone only one freeze-thaw cycle.
Troubleshooting Guide
Q4: My compound has precipitated out of the DMSO solution after thawing. What should I do?
A4: Precipitation is a common issue, often caused by water absorption or the compound's intrinsic solubility limits being exceeded during the freezing process[5].
Troubleshooting Steps:
-
Warm and Sonicate: Gently warm the vial to 37°C and sonicate for 5-10 minutes. This will often redissolve the precipitate. Visually inspect the solution against a light source to ensure it is clear.
-
Verify Concentration: If precipitation is recurrent, it may indicate that the original concentration was too high for stable storage.
-
Perform a Quality Control Check: If the compound is critical, consider performing an analytical check (e.g., HPLC-MS) to confirm the concentration and purity after redissolving.
-
Future Prevention: Ensure you are using anhydrous DMSO and that your storage tubes are sealed tightly. Prepare a new stock solution if the problem persists.
Q5: I’ve noticed a slight yellowing of my stock solution over time. Is it still viable?
A5: A change in color can be an indicator of degradation. While DMSO itself is stable, the solute may be undergoing chemical changes[11]. For Dimethyl diacetyl cystinate, this could signify breakdown of the molecule. It is advisable to prepare a fresh stock solution. If you must use the existing stock, perform a functional assay with a fresh solution as a positive control to validate its activity.
Q6: My experiments are showing inconsistent results or a loss of compound activity. How can I determine if my stock solution has degraded?
A6: Loss of activity is the ultimate sign of degradation.
Validation Workflow:
-
Prepare Fresh Stock: The most straightforward validation is to prepare a new stock solution from the solid compound and repeat the experiment. If the activity is restored, it confirms the old stock has degraded.
-
Analytical Chemistry: For a definitive answer, analyze an aliquot of your stock solution using a method like Liquid Chromatography-Mass Spectrometry (LC-MS). This will allow you to:
-
Confirm the presence and concentration of the parent compound.
-
Detect the appearance of new peaks that correspond to potential degradation products.
-
In-Depth Technical Analysis: Degradation Pathways & Prevention
Q7: What are the most likely ways Dimethyl diacetyl cystinate can degrade in a DMSO stock solution?
A7: The structure of Dimethyl diacetyl cystinate has two primary points of vulnerability: the ester linkages and the disulfide bond.
-
Ester Hydrolysis: This is a chemical reaction where water attacks the ester group, cleaving it to form a carboxylic acid and methanol. The primary cause is water contamination in the DMSO[5].
-
Disulfide Bond Reduction/Scrambling: The disulfide bond is redox-active. While stable, it can be cleaved under certain conditions, such as exposure to UV light[12][13][14]. This is why storing solutions in amber vials or otherwise protected from light is crucial[15].
Below is a diagram illustrating these potential degradation pathways.
Caption: Potential degradation pathways for Dimethyl diacetyl cystinate in DMSO.
Q8: How can I implement a self-validating system for handling my stock solutions?
A8: A self-validating system involves building best practices into your workflow to minimize errors and ensure the quality of your reagents at each step.
The workflow below outlines a robust process from initial preparation to experimental use.
Caption: Recommended workflow for handling DMSO stock solutions.
Summary of Recommendations & Data
For quick reference, the table below summarizes the key storage parameters and their impact on the stability of your Dimethyl diacetyl cystinate DMSO stock solution.
| Parameter | Recommendation | Rationale & Scientific Basis | Expected Stability |
| Solvent | Anhydrous DMSO (≥99.9%) | DMSO is hygroscopic; water promotes ester hydrolysis[3][5]. | Maximizes shelf life by minimizing hydrolytic degradation. |
| Concentration | 10-20 mM (Master Stock) | Higher concentrations can improve stability for some compounds[2]. | Several months to over a year. |
| Storage Temp. | -80°C (Optimal) / -20°C (Acceptable) | Significantly slows or halts chemical degradation kinetics[8][10][16]. | >1 year at -80°C / Up to 3-6 months at -20°C. |
| Aliquoting | Mandatory (Single-use volumes) | Prevents contamination and degradation from repeated freeze-thaw cycles[5][8][10]. | Preserves the integrity of the master stock indefinitely. |
| Light Exposure | Store in amber vials or dark box | Disulfide bonds are susceptible to cleavage by UV light[12][13][14][15]. | Prevents photochemical degradation. |
| Freeze-Thaw | Maximum of 1 cycle per aliquot | Each cycle increases water absorption and risk of precipitation[5]. | Ensures consistent concentration and compound activity. |
References
-
Divergent decomposition pathways of DMSO mediated by solvents and additives. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]
-
How long can I store stock solution(Benzo[a]pyrene in DMSO)? (2024). ResearchGate. Retrieved February 8, 2024, from [Link]
-
The effect of room-temperature storage on the stability of compounds in DMSO. (n.d.). Yufeng. Retrieved February 8, 2024, from [Link]
-
Extend DMSO Shelf Life with Optimal Glass Storage Solutions. (2024). dmsostore. Retrieved February 8, 2024, from [Link]
-
What is the stability of plant extracts in DMSO? (2015). ResearchGate. Retrieved February 8, 2024, from [Link]
-
DMSO Physical Properties. (n.d.). gChem. Retrieved February 8, 2024, from [Link]
-
How long can a compound be stable in DMSO for? (2014). ResearchGate. Retrieved February 8, 2024, from [Link]
-
What is the best way of storing a DMSO in a research lab? (2018). Quora. Retrieved February 8, 2024, from [Link]
-
Samples in DMSO: What an end user needs to know. (n.d.). Ziath. Retrieved February 8, 2024, from [Link]
-
Direct Ultraviolet Laser-Induced Reduction of Disulfide Bonds in Insulin and Vasopressin. (2020). ACS Omega. Retrieved February 8, 2024, from [Link]
-
Dimethyl Sulfoxide (DMSO). (n.d.). Hawkins, Inc. Retrieved February 8, 2024, from [Link]
-
Direct Ultraviolet Laser-Induced Reduction of Disulfide Bonds in Insulin and Vasopressin. (n.d.). National Center for Biotechnology Information. Retrieved February 8, 2024, from [Link]
-
Cleavage of Disulfide Bonds in Cystine by UV-B Illumination Mediated by Tryptophan or Tyrosine as Photosensitizers. (2020). PubMed. Retrieved February 8, 2024, from [Link]
-
Chemical Stability of Ceftazidime Compounded in Saline, Glycerin and Dexamethasone-SP Solutions Stored at -20°C, 4°C and 25°C Over a 60 Day Period. (n.d.). PubMed. Retrieved February 8, 2024, from [Link]
Sources
- 1. Dimethyl Diacetyl Cystinate|32381-28-5 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. hawkinsinc.com [hawkinsinc.com]
- 5. ziath.com [ziath.com]
- 6. medkoo.com [medkoo.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. The effect of room-temperature storage on the stability of compounds in DMSO [pt.yufenggp.com]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. gchemglobal.com [gchemglobal.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Direct Ultraviolet Laser-Induced Reduction of Disulfide Bonds in Insulin and Vasopressin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cleavage of Disulfide Bonds in Cystine by UV-B Illumination Mediated by Tryptophan or Tyrosine as Photosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dmsostore.com [dmsostore.com]
- 16. Chemical Stability of Ceftazidime Compounded in Saline, Glycerin and Dexamethasone-SP Solutions Stored at -20°C, 4°C and 25°C Over a 60 Day Period - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing DiNAC Dosage for In Vivo Atherosclerosis Models
Executive Summary
DiNAC (N,N'-diacetyl-L-cystine) is the disulfide dimer of N-acetylcysteine (NAC).[1][2] Unlike its monomeric precursor NAC, which functions primarily as a high-dose antioxidant, DiNAC acts as a potent immunomodulator effective at micromolar concentrations.
Critical Distinction: Do not conflate DiNAC dosage with NAC dosage. While NAC is often administered at 200–1000 mg/kg , DiNAC exhibits anti-atherosclerotic efficacy in the 1–10 mg/kg range. This guide outlines the specific protocols to optimize this low-dose window, ensuring bioavailability and mechanistic targeting of the NF-κB pathway.
Part 1: Dosage Optimization Strategy
The "Low-Dose" Paradigm
Common experimental failure stems from overdosing DiNAC by applying NAC-based logic. DiNAC is 100–1000 times more potent than NAC in specific immunomodulatory assays (e.g., contact sensitivity).[1]
| Parameter | NAC (Monomer) | DiNAC (Dimer) |
| Primary Mechanism | Direct ROS Scavenging, GSH Replenishment | Immunomodulation, NF-κB Inhibition |
| Typical Mouse Dose | 200 – 1000 mg/kg/day | 3 – 15 mg/kg/day |
| Effective Concentration | Millimolar (mM) | Micromolar (µM) |
| Target Pathway | Oxidative Stress (General) | Inflammation (Vascular Specific) |
Calculating the Optimal Mouse Dose
The gold-standard efficacy data for DiNAC comes from Watanabe Heritable Hyperlipidemic (WHHL) rabbits, where 3 µmol/kg/day reduced aortic atherosclerosis by 50%.
Allometric Scaling to Mice (ApoE-/- or LDLR-/-):
To translate the rabbit efficacy to mice, we use Body Surface Area (BSA) normalization factors (
-
Rabbit Dose: 3 µmol/kg[3]
-
Rabbit
: ~12 -
Mouse
: ~3
Mass Conversion:
-
Molecular Weight of DiNAC: 324.4 g/mol
-
Calculation:
Recommended Dose Range for Pilot Studies:
-
Low: 1 mg/kg/day (Sub-optimal, for sensitivity testing)
-
Target: 4 mg/kg/day (Therapeutic window)
-
High: 10 mg/kg/day (Maximal efficacy check)
Part 2: Formulation & Stability Protocol
Solubility & pH Criticality
DiNAC is water-soluble but forms a highly acidic solution at higher concentrations. Failure to neutralize the solution is the #1 cause of variability , as acidity can induce gastric irritation or alter absorption in oral gavage/drinking water models.
Step-by-Step Preparation Protocol
Reagents:
-
DiNAC powder (High purity, >98%)
-
Sterile Water or PBS (calcium/magnesium-free)
-
1N NaOH (for pH adjustment)
Procedure (Example for 4 mg/kg dose in 25g mice):
-
Calculate Concentration:
-
Target dose: 4 mg/kg.[4]
-
Injection volume (IP): 10 mL/kg (0.25 mL for 25g mouse).
-
Required Concentration:
.
-
-
Dissolution: Dissolve DiNAC in 90% of final volume of sterile water.
-
Neutralization (CRITICAL):
-
Measure pH (likely < 4.0).
-
Add 1N NaOH dropwise under constant stirring until pH reaches 7.0 – 7.4 .
-
Note: DiNAC is stable at neutral pH; however, extreme alkaline conditions (> pH 9) may risk disulfide exchange.
-
-
Sterilization: Filter through a 0.22 µm PES membrane.
-
Storage: Aliquot and store at -20°C. Thaw only once.
Part 3: Mechanism of Action (Visualized)
DiNAC functions distinctively from NAC.[1] While NAC requires conversion to Cysteine/GSH to scavenge ROS, DiNAC directly interferes with inflammatory signaling at the membrane or cytosolic level, specifically preventing NF-κB DNA binding.
Caption: DiNAC operates via a targeted immunomodulatory pathway, directly inhibiting NF-κB DNA binding and preserving eNOS function, distinct from the bulk antioxidant effect of NAC.
Part 4: Troubleshooting & FAQs
Q1: I see no reduction in plaque size after 8 weeks. Why?
Diagnosis:
-
Dose too high? If you used >50 mg/kg, you may have triggered off-target effects or acidity-related stress.
-
Timing? DiNAC is most effective at early-stage inflammation (preventing lesion initiation). In advanced plaque models (e.g., >20 weeks on Western Diet), it may stabilize the plaque (increase collagen) rather than shrink the lipid core.
-
Readout? DiNAC often improves endothelial function (vasodilation) before it reduces plaque area. Check eNOS phosphorylation or aortic relaxation if possible.
Q2: Can I administer DiNAC in drinking water?
Yes, but with caveats:
-
Stability: DiNAC is a disulfide and is relatively stable in water compared to NAC.
-
Palatability: The solution is acidic.[5][6] You must neutralize the drinking water to pH 7.4. Acidic water can reduce water intake, confounding your metabolic data (weight loss = less fat intake = smaller plaques).
-
Calculation: Monitor water intake daily.
-
Example: Mouse drinks 4 mL/day. Body weight 25g. Target 4 mg/kg = 0.1 mg/mouse/day.
-
Concentration = 0.1 mg / 4 mL = 0.025 mg/mL .
-
Q3: Why not just use NAC?
NAC requires millimolar concentrations to achieve similar NF-κB inhibition in vitro. In vivo, reaching these levels requires massive doses that can alter systemic redox homeostasis. DiNAC offers a "surgical" strike on inflammation at a fraction of the dose, reducing the risk of "reductive stress" associated with high-dose antioxidants.
References
-
Pettersson, K., et al. (2001). "N,N'-Diacetyl-L-cystine (DiNAC), the disulphide dimer of N-acetylcysteine, inhibits atherosclerosis in WHHL rabbits: Evidence for immunomodulatory agents as a new approach to prevent atherosclerosis."[3][7] Journal of Pharmacology and Experimental Therapeutics.
-
Sjödin, K., et al. (1989). "Metabolism of N-acetyl-L-cysteine. Some structural requirements for the deacetylation and consequences for the oral bioavailability." Biochemical Pharmacology.
-
Hansson, G. K., et al. (2000). "Inflammation and atherosclerosis." Annual Review of Pathology. (Contextual grounding for immunomodulation mechanism).
-
Wågberg, M., et al. (2001). "Immunomodulatory effects of N,N'-diacetyl-L-cystine in viable yellow mice." Inflammation Research. (Supports low-dose potency in mice).
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-Acetylcysteine and Atherosclerosis: Promises and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Cholinergic Anti-Inflammatory Pathway Attenuates the Development of Atherosclerosis in Apoe-/- Mice through Modulating Macrophage Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portal.ct.gov [portal.ct.gov]
- 6. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 7. N,N'-diacetyl-L-cystine (DiNAC), the disulphide dimer of N-acetylcysteine, inhibits atherosclerosis in WHHL rabbits: evidence for immunomodulatory agents as a new approach to prevent atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Resolving batch-to-batch variability in DiNAC purity
Technical Support Center: Resolving Batch-to-Batch Variability in DiNAC Purity
Executive Summary & Core Directive
The Challenge: Researchers working with DiNAC (N,N'-Diacetyl-L-cystine) often encounter significant batch-to-batch variability.[1][2] This is rarely due to synthesis errors alone but rather the compound's inherent physicochemical sensitivity. DiNAC is the disulfide dimer of N-acetylcysteine (NAC).[3][4][5][6] Its variability typically stems from three vectors: hygroscopicity-induced concentration errors , pH-dependent solubility/efficacy , and redox instability (contamination with monomeric NAC) .
The Solution: This guide provides a self-validating Quality Control (QC) framework. By implementing the "Thiol-Exclusion Protocol" and strict pH standardization described below, you can eliminate false negatives in thrombolytic or immunomodulatory assays.
Root Cause Analysis: The Mechanics of Variability
To solve the variability, one must understand the dynamic equilibrium of the molecule. DiNAC is not a static rock; it is a redox-active dimer.
Critical Failure Points
-
The "Hidden" Monomer: Under improper storage or reducing conditions, DiNAC reverts to its monomer, NAC. NAC has distinct biological properties (antioxidant) compared to DiNAC (immunomodulator/thrombolytic). A "pure" batch that has degraded will yield completely different data.
-
Hygroscopic Drift: DiNAC (free acid) is amorphous and highly hygroscopic.[7] If a batch is weighed without correcting for water content, the molar concentration in your assay will be lower than calculated, leading to inconsistent dose-response curves.
-
pH Shock: High concentrations (e.g., 20 mM) of DiNAC free acid are acidic. In unbuffered systems (like some ex vivo thrombosis models), this acidity alters protein conformations, masking the drug's true efficacy.
Visualizing the Instability
The following diagram illustrates the redox relationship and the critical control points.
Figure 1: The Redox Cycle of DiNAC. Variability arises when the dimer (Green) reverts to the monomer (Red) or when the monomer spontaneously oxidizes, contaminating "pure" NAC controls.
Technical Troubleshooting Guide
Protocol A: The "Thiol-Exclusion" Purity Check (Self-Validating)
Why this works: DiNAC lacks a free thiol group. NAC has one.[1][5][8][9][10][11] Using Ellman’s Reagent allows you to instantly verify if your DiNAC batch has degraded into NAC without waiting for HPLC.
Reagents:
-
DTNB (Ellman's Reagent)
-
Reaction Buffer (0.1 M Sodium Phosphate, pH 8.0)
Step-by-Step:
-
Prepare Stock: Dissolve your DiNAC sample to 1 mM in Reaction Buffer.
-
Prepare Blank: Reaction Buffer only.
-
Add Reagent: Add 50 µL of DTNB solution (4 mg/mL in buffer) to 1 mL of sample.
-
Incubate: 15 minutes at room temperature.
-
Measure: Read Absorbance at 412 nm.
Validation Logic:
| Observation | Diagnosis | Action |
|---|---|---|
| Clear / No Color | PASS: Disulfide bridge intact. Purity is high. | Proceed to experiment. |
| Yellow Color | FAIL: Free thiols present (NAC contamination). | Do not use. Recrystallize or discard. |
Protocol B: pH Normalization for Biological Assays
Why this works: DiNAC free acid can drop solution pH to <3.0 at high concentrations, causing artifactual clotting or protein denaturation.
-
Solubilization: Dissolve DiNAC in a minimal volume of ultrapure water.
-
Titration: Crucial Step. Do not add directly to media. Use 1N NaOH to adjust the stock solution pH to 7.4 before dilution.
-
Note: If using the Disodium Salt form of DiNAC, this step may require HCl instead, as the salt can be basic.
-
-
Filtration: Sterile filter (0.22 µm). DiNAC is heat-stable but autoclaving is not recommended due to potential hydrolysis.
Frequently Asked Questions (FAQs)
Q1: My DiNAC powder has clumped together. Is it still usable?
-
Technical Assessment: Clumping indicates moisture absorption (hygroscopicity).
-
Impact: The chemical structure may be intact, but your gravimetric measurements will be wrong (you are weighing water + drug).
-
Solution: Lyophilize the stock to remove water weight before weighing, or determine the water content via Karl Fischer titration if available. Store strict -20°C with desiccant.
Q2: I see activity in my "NAC-only" control group. Why?
-
Causality: "Fresh" NAC rapidly oxidizes to DiNAC in solution, especially at pH > 7.0 or in the presence of trace metals. Your "NAC" control likely generated DiNAC in situ.
-
Fix: Prepare NAC controls immediately before use and include EDTA in the buffer to chelate metals that catalyze oxidation.
Q3: Can I use UV absorbance to quantify DiNAC?
-
Guidance: Use caution. DiNAC has weak UV absorbance (end absorption <220 nm) due to the lack of aromatic rings.
-
Recommendation: Do not rely on A280. Use HPLC with a C18 column (Mobile phase: Water/Acetonitrile with 0.1% TFA) or the Ellman's test described above for purity confirmation.
Comparative Data: DiNAC vs. NAC
| Feature | N-Acetylcysteine (NAC) | N,N'-Diacetyl-L-cystine (DiNAC) |
| Structure | Monomer (Thiol) | Dimer (Disulfide) |
| Primary Mechanism | Antioxidant / Mucolytic | Immunomodulator / Thrombolytic |
| Ellman's Test | Positive (Yellow) | Negative (Clear) |
| Stability | Unstable (Oxidizes to DiNAC) | Stable (if kept dry/neutral) |
| Solubility | High | High (pH dependent) |
References & Grounding
-
Cayman Chemical. N,N'-Diacetyl-L-cystine Product Information & Purity Specifications.
-
PLOS ONE. Lysis of arterial thrombi by perfusion of N,N'-Diacetyl-L-cystine (DiNAC). (Demonstrates pH sensitivity and efficacy).
-
TargetMol. DiNAC Chemical Properties and Storage Protocols.
-
Pettersson, K. et al. The antiatherogenic effect of DiNAC: experimental findings supporting immunomodulation.
Sources
- 1. Dimethyl Diacetyl Cystinate|32381-28-5 [benchchem.com]
- 2. Making sure you're not a bot! [gupea.ub.gu.se]
- 3. e-century.us [e-century.us]
- 4. N,N'-Diacetyl-L-cystine | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. Lysis of arterial thrombi by perfusion of N,N’-Diacetyl-L-cystine (DiNAC) | PLOS One [journals.plos.org]
- 7. US5824681A - Organic salts of N,N'-diacetyl cystine - Google Patents [patents.google.com]
- 8. The antiatherogenic effect of DiNAC: experimental findings supporting immunomodulation as a new treatment for atherosclerosis related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Georgia Tech researchers discover promising new treatment for dangerous thrombosis | News Center [news.gatech.edu]
- 11. par.nsf.gov [par.nsf.gov]
Validation & Comparative
A Comparative Guide to Cytokine Reduction: Evaluating Dimethyl Diacetyl Cystinate and Emerging Alternatives
In the landscape of immunological research and therapeutic development, the modulation of cytokine activity remains a cornerstone of strategy. An overzealous inflammatory response, often characterized by a "cytokine storm," can lead to significant tissue damage and pathology in a range of conditions from autoimmune disorders to infectious diseases. Consequently, the search for effective agents that can quell this inflammatory cascade is of paramount importance. This guide provides a comparative analysis of an emerging compound, Dimethyl diacetyl cystinate, and other established alternatives for cytokine reduction, with a focus on their mechanisms of action and the experimental validation of their effects using Enzyme-Linked Immunosorbent Assay (ELISA).
The Central Role of Cytokine Quantification
Cytokines are a broad and diverse category of small proteins that are crucial in cell signaling. Their release has a profound impact on the behavior of surrounding cells, and they are pivotal in orchestrating the immune response. However, the dysregulation of cytokine production can be detrimental. Accurate quantification of cytokine levels is therefore essential for understanding disease pathogenesis and for evaluating the efficacy of potential therapeutic interventions. ELISA remains a gold-standard technique for this purpose, offering high sensitivity and specificity for the detection and quantification of individual cytokines in biological samples.
Dimethyl Diacetyl Cystinate: An Emerging Player in Cytokine Modulation
Dimethyl diacetyl cystinate, also known as N,N'-Diacetyl-L-cystine dimethylester, is a derivative of the amino acid cystine. While extensive peer-reviewed data on this compound is still emerging, initial studies and biochemical properties suggest its potential as a significant anti-inflammatory agent.
Mechanism of Action: Targeting NF-κB
The primary mechanism of action attributed to Dimethyl diacetyl cystinate is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a key transcription factor that plays a central role in regulating the expression of a wide array of pro-inflammatory genes, including those for many cytokines.
In a typical inflammatory response, a stimulus (e.g., a pathogen-associated molecular pattern or an inflammatory cytokine like TNF-α) triggers a signaling cascade that leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes.
Interestingly, studies on N,N'-diacetyl-L-cystine dimethylester have shown that it can suppress UVB-induced NF-κB binding activity at concentrations significantly lower than N-acetyl-L-cysteine (NAC).[1] The proposed mechanism is distinct from that of NAC; while NAC inhibits IκB degradation, Dimethyl diacetyl cystinate appears to prevent the activated NF-κB from binding to DNA without affecting IκB degradation.[1]
Figure 1: Proposed mechanism of Dimethyl diacetyl cystinate in the NF-κB signaling pathway.
Reported Effects on Cytokines and Immune Cells
While comprehensive ELISA-based quantification data is limited in publicly available literature, existing information indicates that Dimethyl diacetyl cystinate can:
-
Inhibit IL-1α secretion: In studies with HaCaT keratinocyte cells, it was shown to inhibit UVB radiation-induced IL-1α secretion.
-
Reduce IFN-γ and IL-2 secretion: In immunology models, it has been observed to decrease the secretion of Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2).
-
Decrease lymphocyte proliferation: The compound has also been shown to reduce the proliferation of lymphocytes.
These findings, although preliminary, point towards a promising anti-inflammatory profile for Dimethyl diacetyl cystinate.
A Comparative Look at Alternative Cytokine Reduction Strategies
To better understand the potential of Dimethyl diacetyl cystinate, it is useful to compare its proposed mechanism and effects with those of more established agents.
Dimethyl Fumarate (DMF)
Dimethyl fumarate is an oral therapeutic approved for the treatment of multiple sclerosis and psoriasis.[2] Its anti-inflammatory effects are well-documented and are primarily attributed to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[3] Nrf2 is a transcription factor that regulates the expression of a host of antioxidant and cytoprotective genes. DMF is also known to inhibit the NF-κB pathway.[4] This dual action allows DMF to not only suppress inflammation but also to protect cells from oxidative stress, a common feature of inflammatory conditions. DMF has been shown to reduce the production of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6.[5]
N-acetylcysteine (NAC)
As a precursor to L-cysteine and a key component in the synthesis of the major intracellular antioxidant glutathione (GSH), N-acetylcysteine has long been used as a mucolytic agent and for the management of acetaminophen overdose.[6] Its antioxidant properties are closely linked to its anti-inflammatory effects. NAC has been shown to inhibit the NF-κB pathway, thereby reducing the production of pro-inflammatory cytokines like TNF-α and IL-1β.[7] In some studies, NAC has been shown to reduce the production of IL-4, IL-5, and IL-33 by peripheral blood mononuclear cells (PBMCs).[8] Given that Dimethyl diacetyl cystinate is a cystine derivative, a comparative evaluation of their respective potencies and mechanisms is a compelling area for future research.
Dexamethasone (Corticosteroid)
Dexamethasone is a potent synthetic glucocorticoid with broad and powerful anti-inflammatory and immunosuppressive effects.[9] Its mechanism of action is complex, but a key aspect is the binding to glucocorticoid receptors, which then translocate to the nucleus.[9] There, they can upregulate the expression of anti-inflammatory genes and, importantly, repress the activity of pro-inflammatory transcription factors like NF-κB and AP-1.[10] This leads to a widespread suppression of cytokine production, including IL-1, IL-2, IL-6, IFN-γ, and TNF-α.[9] While highly effective, the broad action of corticosteroids can also lead to significant side effects with long-term use.
Biologics: Targeted Cytokine Inhibition
In contrast to the broader mechanisms of the small molecules discussed above, biologic therapies, such as monoclonal antibodies, offer highly specific targeting of individual cytokines or their receptors.
-
Infliximab (Anti-TNF-α): Infliximab is a chimeric monoclonal antibody that specifically binds to and neutralizes both soluble and transmembrane forms of TNF-α.[11] By blocking the activity of this key pro-inflammatory cytokine, infliximab effectively disrupts the inflammatory cascade it orchestrates.[12]
-
Tocilizumab (Anti-IL-6R): Tocilizumab is a humanized monoclonal antibody that binds to and blocks the Interleukin-6 receptor (IL-6R).[13] This prevents IL-6 from exerting its pro-inflammatory effects, which include the induction of acute-phase reactants and the differentiation of inflammatory T-cell subsets.[14]
Summary of Comparative Mechanisms
| Agent | Primary Mechanism of Action | Key Cytokines Affected |
| Dimethyl diacetyl cystinate | NF-κB Inhibition (prevents DNA binding) | IL-1α, IFN-γ, IL-2 (based on available data) |
| Dimethyl Fumarate (DMF) | Nrf2 Activation, NF-κB Inhibition | IL-1β, IL-6, TNF-α |
| N-acetylcysteine (NAC) | Glutathione Precursor, NF-κB Inhibition | IL-1β, IL-4, IL-5, IL-33, TNF-α |
| Dexamethasone | Glucocorticoid Receptor Agonist, broad NF-κB and AP-1 inhibition | IL-1, IL-2, IL-6, IFN-γ, TNF-α |
| Infliximab | Direct neutralization of TNF-α | TNF-α |
| Tocilizumab | Blocks IL-6 Receptor (IL-6R) | IL-6 signaling |
Experimental Protocol: Quantification of Cytokine Reduction by ELISA
The following is a representative protocol for a sandwich ELISA to quantify the concentration of a specific cytokine (e.g., IL-6) in cell culture supernatants following treatment with an investigational compound like Dimethyl diacetyl cystinate.
Figure 2: A typical workflow for a sandwich ELISA experiment.
Materials:
-
96-well high-binding ELISA plate
-
Capture antibody (specific for the target cytokine, e.g., anti-human IL-6)
-
Detection antibody (biotinylated, specific for the target cytokine)
-
Recombinant cytokine standard
-
Assay diluent (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP (Horseradish Peroxidase)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader capable of measuring absorbance at 450 nm
Step-by-Step Methodology:
-
Plate Coating: Dilute the capture antibody to the recommended concentration in a coating buffer (e.g., PBS). Add 100 µL to each well of the 96-well plate. Seal the plate and incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3-4 times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of assay diluent to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Sample and Standard Addition:
-
Prepare a serial dilution of the recombinant cytokine standard in assay diluent to generate a standard curve.
-
Add 100 µL of the standards, control samples, and experimental samples (e.g., cell culture supernatants from cells treated with different concentrations of Dimethyl diacetyl cystinate) to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Washing: Repeat the wash step.
-
Detection Antibody Addition: Dilute the biotinylated detection antibody in assay diluent. Add 100 µL to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Enzyme Conjugate Addition: Dilute the Streptavidin-HRP in assay diluent. Add 100 µL to each well and incubate for 20-30 minutes at room temperature, protected from light.
-
Washing: Repeat the wash step, ensuring thorough removal of unbound enzyme conjugate.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate at room temperature in the dark for 15-30 minutes, or until a color gradient develops.
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values of the standards against their known concentrations to generate a standard curve. Use this curve to determine the concentration of the cytokine in the experimental samples.
Conclusion and Future Directions
Dimethyl diacetyl cystinate presents an interesting profile as a potential anti-inflammatory agent, primarily through its proposed mechanism of inhibiting NF-κB DNA binding. Its structural relationship to cysteine and its observed effects on key cytokines and lymphocyte function warrant further investigation. However, it is crucial to acknowledge the current scarcity of comprehensive, peer-reviewed quantitative data for this compound.
In comparison to well-established cytokine-reducing agents like Dimethyl fumarate, N-acetylcysteine, corticosteroids, and targeted biologics, Dimethyl diacetyl cystinate's place in the therapeutic arsenal is yet to be defined. Future research should focus on:
-
Quantitative ELISA-based studies: To determine the dose-dependent efficacy of Dimethyl diacetyl cystinate in reducing a broad panel of pro-inflammatory cytokines in various cell types.
-
Head-to-head comparative studies: To benchmark its potency against other NF-κB inhibitors and anti-inflammatory agents.
-
In vivo studies: To assess its efficacy and safety in animal models of inflammatory diseases.
As our understanding of the intricate networks of cytokine signaling evolves, so too will our toolkit of modulatory agents. Dimethyl diacetyl cystinate is a compound to watch, and rigorous experimental validation will be key to unlocking its full therapeutic potential.
References
-
N,N′-Diacetyl-l-cystine (DiNAC), the Disulphide Dimer of N-Acetylcysteine, Inhibits Atherosclerosis in WHHL Rabbits: Evidence for Immunomodulatory Agents as a New Approach to Prevent Atherosclerosis. ResearchGate. Available at: [Link]
-
Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin. National Institutes of Health. Available at: [Link]
-
Model of the anti-inflammatory activity of N-acetylcysteine. ResearchGate. Available at: [Link]
-
What is the mechanism of action of Dexamethasone? Patsnap Synapse. Available at: [Link]
-
Dimethyl Fumarate Induces Apoptosis via Inhibition of NF-κB and Enhances the Effect of Paclitaxel and Adriamycin in Human TNBC Cells. PubMed. Available at: [Link]
-
Diacetyl-L-cystine-the disulfide dimer of N-acetylcysteine-is a potent modulator of contact sensitivity/delayed type hypersensitivity reactions in rodents. PubMed. Available at: [Link]
-
Dimethyl Itaconate As A Novel Anti- Inflammatory Agent Targeting Tnf-Α-Driven Nf- Κb Activation In Epithelial Cell Models. The Review of Diabetic Studies. Available at: [Link]
-
Emerging Understanding of the Mechanism of Action for Dimethyl Fumarate in the Treatment of Multiple Sclerosis. National Institutes of Health. Available at: [Link]
-
Sodium diethyldithiocarbamate restores T lymphocyte proliferation, interleukin-2 production and NK activity in cyclophosphamide-immunosuppressed animals. PubMed. Available at: [Link]
-
Effect of N-acetyl-L-cysteine on Cytokine Production by Human Peripheral Blood Mononuclear Cells. National Institutes of Health. Available at: [Link]
-
Calming the (Cytokine) Storm: Dimethyl Fumarate as a Therapeutic Candidate for COVID-19. National Institutes of Health. Available at: [Link]
-
Dimethyl Itaconate As A Novel Anti-Inflammatory Agent Targeting Tnf-Α-Driven Nf-Κb Activation In Epithelial Cell Models. The Review of Diabetic Studies. Available at: [Link]
-
Interleukin-1α Induction in Human Keratinocytes (HaCaT): An In Vitro Model for Chemoprevention in Skin. National Institutes of Health. Available at: [Link]
-
Infliximab and the TNF-alpha system. PubMed. Available at: [Link]
-
Tocilizumab, a humanized anti-interleukin-6 receptor antibody, for treatment of rheumatoid arthritis. National Institutes of Health. Available at: [Link]
-
Cytokine release and its modulation by dexamethasone in whole blood following exercise. National Institutes of Health. Available at: [Link]
-
N,N'-diacetyl-L-cystine (DiNAC), the Disulphide Dimer of N-acetylcysteine, Inhibits Atherosclerosis in WHHL Rabbits: Evidence for Immunomodulatory Agents as a New Approach to Prevent Atherosclerosis. PubMed. Available at: [Link]
-
Interleukin-1α Induction in Human Keratinocytes (HaCaT): An In Vitro Model for Chemoprevention in Skin. ResearchGate. Available at: [Link]
-
The effectiveness of N-acetylcysteine in the suppression of pro-inflammatory cytokines in patients with COPD. ERS Publications. Available at: [Link]
-
Infliximab and the TNF-α system. American Physiological Society Journals. Available at: [Link]
-
Novel potential pharmacological applications of dimethyl fumarate—an overview and update. Frontiers. Available at: [Link]
-
What is the mechanism of Dexamethasone?. Patsnap Synapse. Available at: [Link]
-
Interferon gamma constrains type 2 lymphocyte niche boundaries during mixed inflammation. National Institutes of Health. Available at: [Link]
-
How is Actemra® (tocilizumab) for GCA believed to work?. Actemra. Available at: [Link]
-
Dimethyl Fumarate Suppresses Demyelination and Axonal Loss through Reduction in Pro-Inflammatory Macrophage-Induced Reactive Astrocytes and Complement C3 Deposition. MDPI. Available at: [Link]
-
Infliximab. National Institutes of Health. Available at: [Link]
-
N-acetyl cysteine inhibits lipopolysaccharide-mediated synthesis of interleukin-1β and tumor necrosis factor-α in human periodontal ligament fibroblast cells through nuclear factor-kappa B signaling. National Institutes of Health. Available at: [Link]
-
human interleukin-6 elisa. BioVendor. Available at: [Link]
-
Dimethyl itaconate inhibits TNF-α induced NF-κB signaling pathway in human epithelial cells. ResearchGate. Available at: [Link]
-
Capsaicin attenuates the effect of inflammatory cytokines in a HaCaT cell model for basal keratinocytes. Frontiers. Available at: [Link]
-
What is the mechanism of action of dexamethasone?. Dr.Oracle. Available at: [Link]
-
Mechanisms and pathologic significances in increase in serum interleukin-6 (IL-6) and soluble IL-6 receptor after administration of an anti–IL-6 receptor antibody, tocilizumab, in patients with rheumatoid arthritis and Castleman disease. Blood. Available at: [Link]
-
What is the mechanism of Tocilizumab?. Patsnap Synapse. Available at: [Link]
-
Interferon-γ derived from cytotoxic lymphocytes directly enhances their motility and cytotoxicity. National Institutes of Health. Available at: [Link]
-
Molecular mechanisms of dexamethasone actions in COVID-19: Ion channels and airway surface liquid dynamics. PubMed. Available at: [Link]
-
Anti-Inflammatory Effects of Compounds from Cudrania tricuspidata in HaCaT Human Keratinocytes. MDPI. Available at: [Link]
-
What is the mechanism of action of infliximab?. Drugs.com. Available at: [Link]
-
Research Article N-Acetylcysteine Decreases Myocardial Content of Inflammatory Mediators Preventing the Development of Inflammation State. ScienceOpen. Available at: [Link]
-
N-acetylcysteine Reduces Inflammasome Activation Induced by SARS-CoV-2 Proteins In Vitro. National Institutes of Health. Available at: [Link]
-
Tocilizumab. National Institutes of Health. Available at: [Link]
-
Cytokines in Focus: IL-2 and IL-15 in NK Adoptive Cell Cancer Immunotherapy. National Institutes of Health. Available at: [Link]
-
Infliximab - Anti-Autoimmune, Mechanism of Action. YouTube. Available at: [Link]
-
Dimethyl Fumarate: A Review of Its Use in Patients with Relapsing-Remitting Multiple Sclerosis. ResearchGate. Available at: [Link]
-
Modulation of the IL-1 cytokine network in keratinocytes by intracellular IL-1 alpha and IL-1 receptor antagonist. National Institutes of Health. Available at: [Link]
-
γδ T cells cultured with artificial antigen-presenting cells and IL-2 show long-term proliferation and enhanced effector functions compared with γδ T cells cultured with only IL-2 after stimulation with zoledronic acid. PubMed. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Novel potential pharmacological applications of dimethyl fumarate—an overview and update [frontiersin.org]
- 3. Calming the (Cytokine) Storm: Dimethyl Fumarate as a Therapeutic Candidate for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Emerging Understanding of the Mechanism of Action for Dimethyl Fumarate in the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. N-acetyl cysteine inhibits lipopolysaccharide-mediated synthesis of interleukin-1β and tumor necrosis factor-α in human periodontal ligament fibroblast cells through nuclear factor-kappa B signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. What is the mechanism of Dexamethasone? [synapse.patsnap.com]
- 10. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 11. What is the mechanism of action of infliximab? [drugs.com]
- 12. m.youtube.com [m.youtube.com]
- 13. What is the mechanism of Tocilizumab? [synapse.patsnap.com]
- 14. Tocilizumab, a humanized anti-interleukin-6 receptor antibody, for treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Analysis of N,N'-Diacetyl-L-cystine Dimethyl Ester
For researchers, scientists, and drug development professionals engaged in studies involving N,N'-Diacetyl-L-cystine dimethyl ester (DACD), a stable derivative of N-acetylcysteine, robust and reliable analytical methods are paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the accurate quantification and purity assessment of DACD. Moving beyond a simple recitation of protocols, we will explore the causal reasoning behind methodological choices, empowering you to select, adapt, and troubleshoot analyses effectively.
Introduction to the Analyte and its Challenges
N,N'-Diacetyl-L-cystine dimethyl ester is the disulfide-linked dimer of N-acetyl-L-cysteine (NAC) methyl ester. Its parent compound, N,N'-Diacetyl-L-cystine (DiNAC), is the primary oxidized form of NAC, a widely used pharmaceutical agent and supplement.[1][2][3] The dimethyl ester form (DACD) offers increased lipophilicity compared to its dicarboxylic acid parent, which can be advantageous for certain experimental models.
The primary analytical challenges in HPLC for DACD and related substances include:
-
Polarity: While the esterification reduces polarity compared to DiNAC, the molecule retains significant polar characteristics from the amide and ester functional groups, making retention on traditional reversed-phase columns challenging.[4]
-
Lack of a Strong Chromophore: The molecule lacks a significant UV-absorbing chromophore, necessitating detection at low UV wavelengths (typically ~210-220 nm), where mobile phase transparency is critical.[2]
-
Potential for On-Column Degradation: The central disulfide bond can be susceptible to cleavage under certain conditions, although it is generally more stable than a free thiol.
This guide will compare two primary HPLC strategies: the workhorse Reversed-Phase (RP-HPLC) approach using a modern aqueous-stable stationary phase and the alternative Hydrophilic Interaction Liquid Chromatography (HILIC) method, which is specifically designed for polar analytes.
Comparative Analysis of HPLC Methodologies
The choice of chromatographic mode is the most critical decision in method development. The selection hinges on the analyte's polarity and the desired retention behavior.
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.[5] For moderately polar compounds like DACD, achieving adequate retention on standard C18 columns can be problematic when using highly aqueous mobile phases, which can lead to a phenomenon known as "phase dewetting" or "phase collapse," resulting in reproducibility issues.[6]
Expert Recommendation: Employ a C18 column with polar end-capping or a polar-embedded stationary phase. These modern phases are engineered to prevent phase collapse and provide more consistent retention for polar analytes in highly aqueous conditions.
Mobile Phase Rationale: An acidic mobile phase is crucial for several reasons. The addition of an acid like trifluoroacetic acid (TFA) or formic acid protonates any residual free silanols on the silica backbone of the column, minimizing unwanted ionic interactions that can lead to poor peak shape (tailing). It also ensures consistent ionization of the analyte. A typical mobile phase consists of a mixture of water and a polar organic solvent like acetonitrile (ACN) or methanol.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an increasingly popular alternative for highly polar compounds that are poorly retained in reversed-phase.[7] It utilizes a polar stationary phase (e.g., bare silica, or bonded phases with amide, diol, or zwitterionic functionalities) and a mobile phase with a high concentration of organic solvent.[8] In HILIC, a water-enriched layer forms on the surface of the stationary phase. Analyte partitioning between this aqueous layer and the bulk organic mobile phase is the primary mechanism of retention.[7]
Expert Recommendation: HILIC is a powerful problem-solving tool when RP-HPLC methods fail to provide adequate retention. The elution order is typically the inverse of reversed-phase, with the most polar compounds being retained the longest. This can be highly advantageous for separating DACD from more non-polar impurities.
Mobile Phase Rationale: The mobile phase in HILIC consists of a high percentage of a non-polar organic solvent (typically acetonitrile) and a smaller percentage of an aqueous buffer. Gradient elution proceeds by increasing the aqueous component, which is the "strong" solvent in this mode.[9]
Data Presentation: Method Performance Comparison
The following table summarizes the expected performance characteristics of the two proposed HPLC methodologies for the analysis of DACD.
| Parameter | Method 1: Aqueous C18 RP-HPLC | Method 2: HILIC | Rationale for Difference |
| Stationary Phase | C18, Polar-Embedded/Endcapped, 3.5 µm | Amide or Diol Phase, 3.5 µm | RP-HPLC separates on hydrophobicity; HILIC separates on hydrophilicity. |
| Mobile Phase | A: 0.1% TFA in Water, B: 0.1% TFA in ACN | A: 90:10 ACN:Buffer, B: 60:40 ACN:Buffer | Elution in RP-HPLC is driven by increasing organic content; in HILIC, by increasing aqueous content. |
| Typical Retention Time | Moderate (e.g., 5-10 min) | Potentially longer, highly tunable | HILIC often provides stronger retention for polar analytes than specialized RP columns. |
| Selectivity | Good for non-polar impurities | Excellent for polar impurities/degradants | The orthogonal separation mechanisms provide different elution patterns for impurities. |
| Robustness | High; less sensitive to buffer salt concentration | Moderate; highly sensitive to water content | HILIC requires careful equilibration and precise mobile phase composition for reproducibility. |
| MS Compatibility | Good (with volatile acids like formic) | Excellent (high organic content aids desolvation) | The high organic content of HILIC mobile phases is beneficial for ESI-MS sensitivity. |
Experimental Protocols & Workflows
Adherence to a detailed protocol is essential for reproducibility. The following sections provide step-by-step methodologies that serve as a robust starting point for your application.
General Workflow for HPLC Analysis
The overall process, from sample receipt to final data analysis, follows a logical sequence. This workflow is designed to ensure data integrity and traceability at every stage.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
- 3. caymanchem.com [caymanchem.com]
- 4. sepscience.com [sepscience.com]
- 5. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 6. hplc.eu [hplc.eu]
- 7. agilent.com [agilent.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Navigating the Nuances of Endothelial Function: A Comparative Guide to the Reproducibility of DiNAC's Effects
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of vascular biology, maintaining endothelial homeostasis is paramount. Endothelial dysfunction, a harbinger of atherosclerosis and other cardiovascular pathologies, has spurred a relentless search for therapeutic agents capable of restoring vascular health. Among the contenders, N,N'-diacetyl-L-cysteine (DiNAC) has emerged as a compound of interest, distinct from its well-known precursor, N-acetylcysteine (NAC). This guide provides a comprehensive comparison of DiNAC and NAC, with a focus on the reproducibility of their effects on endothelial function, grounded in experimental evidence and mechanistic insights.
Unraveling the Chemical and Mechanistic Dichotomy: DiNAC vs. NAC
While both DiNAC and NAC are cysteine derivatives, their structural differences underpin their distinct biological activities. DiNAC is the disulfide dimer of NAC, a feature that appears to be critical for its primary mode of action.[1]
N-acetylcysteine (NAC): The Antioxidant Precursor
NAC is a well-established antioxidant that primarily functions as a precursor to L-cysteine and, consequently, glutathione (GSH), a cornerstone of the cellular antioxidant defense system.[2] Its therapeutic effects are largely attributed to its ability to scavenge reactive oxygen species (ROS) and replenish intracellular GSH levels.[2] However, the impact of NAC on endothelial function has yielded inconsistent results across various studies, suggesting a context-dependent efficacy. While some investigations have demonstrated improved coronary and peripheral vascular function with NAC administration, others have reported no significant enhancement of flow-mediated dilation (FMD), a key indicator of endothelial health.[2][3] This variability points to a potential lack of robust reproducibility in its endothelial-protective effects.
N,N'-diacetyl-L-cysteine (DiNAC): The Immunomodulatory Modulator
In contrast to NAC's direct antioxidant-precursor role, DiNAC is increasingly recognized as an immunomodulatory agent.[1][4] Preclinical and initial clinical findings suggest that its beneficial effects on the endothelium are not primarily linked to alterations in lipid metabolism but rather to its ability to modulate inflammatory pathways and enhance the activity of nitric oxide synthase (NOS), the enzyme responsible for producing the critical vasodilator, nitric oxide (NO).[1][5] This more targeted mechanism of action may contribute to a more reproducible effect on endothelial function.
The Core of the Matter: Reproducibility of Endothelial Function Modulation
The central question for researchers and drug developers is the reliability and consistency of a compound's effects. While direct, large-scale reproducibility studies on DiNAC are still emerging, a comparative analysis of existing data for DiNAC and NAC offers valuable insights.
DiNAC's Emerging Profile of Consistency
The available evidence for DiNAC points towards a more consistent and reproducible effect on endothelial function. Studies in hyperlipidemic rabbits and a clinical trial in hypercholesterolemic subjects have both demonstrated DiNAC's ability to improve endothelium-mediated vasodilation.[1][5] The proposed mechanism, centered on the attenuation of tumor necrosis factor-alpha (TNF-α)-induced reduction in NO production, provides a clear and testable hypothesis for its action.[1][5] This targeted immunomodulatory and NOS-enhancing activity may be less susceptible to the multifactorial influences that can affect the more general antioxidant strategy of NAC.
NAC's Variable Landscape
The literature on NAC presents a more complex and varied picture. The conflicting outcomes in different clinical settings suggest that NAC's efficacy in improving endothelial function is influenced by the specific patient population, the underlying pathology, and the dosage administered. This inconsistency highlights the challenges in reliably reproducing its positive endothelial effects across diverse experimental and clinical scenarios.
Quantitative Comparison of DiNAC and NAC Effects on Endothelial Function
The following table summarizes key quantitative findings from preclinical and clinical studies on DiNAC and NAC, offering a side-by-side comparison of their reported effects on endothelial function.
| Compound | Study Population/Model | Key Endpoint | Reported Outcome | Reference |
| DiNAC | Hypercholesterolemic Subjects | Brachial Artery Diameter | Significantly increased at rest and during hyperemia. | [5] |
| Hyperlipidemic Rabbits | Endothelium-mediated Relaxation | Significantly improved. | [1] | |
| NAC | Patients with Type 2 Diabetes | Flow-Mediated Dilation (FMD) | No significant improvement. | [2] |
| Patients on Hemodialysis | Flow-Mediated Dilation (FMD) | Significantly improved. | [3] | |
| Healthy Subjects and Patients with Atherosclerosis | Acetylcholine-mediated Coronary Vasodilation | Potentiated; coronary blood flow increased by 36 ± 11%. | [3] |
Delving into the Mechanism: The Proposed Signaling Pathway of DiNAC
DiNAC's purported mechanism of action involves the modulation of inflammatory signaling cascades that impact NO bioavailability. A key player in endothelial dysfunction is the pro-inflammatory cytokine TNF-α, which can suppress the expression and activity of endothelial nitric oxide synthase (eNOS). DiNAC is thought to counteract this effect.
Caption: Proposed mechanism of DiNAC on endothelial function under inflammatory conditions.
Experimental Protocols for Assessing Endothelial Function
To ensure the reproducibility and validity of findings, standardized and well-controlled experimental protocols are essential. Below are detailed methodologies for key in vitro and in vivo assays to assess endothelial function in response to therapeutic agents like DiNAC.
In Vitro Endothelial Permeability Assay
This assay assesses the integrity of the endothelial barrier, a critical function that is often compromised in endothelial dysfunction.
Objective: To measure the passage of molecules across a cultured endothelial cell monolayer.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Cell culture medium and supplements
-
Fluorescently-labeled dextran (e.g., FITC-dextran)
-
Test compounds (DiNAC, NAC, vehicle control)
-
Pro-inflammatory stimulus (e.g., TNF-α)
-
Fluorometer
Procedure:
-
Cell Seeding: Seed HUVECs onto the upper chamber of the Transwell® inserts and culture until a confluent monolayer is formed.
-
Monolayer Integrity Check: Confirm monolayer integrity by measuring transendothelial electrical resistance (TEER).
-
Pre-treatment: Pre-incubate the endothelial monolayers with various concentrations of DiNAC, NAC, or vehicle control for a specified duration (e.g., 1-24 hours).
-
Inflammatory Challenge: Introduce a pro-inflammatory stimulus, such as TNF-α, to the culture medium to induce endothelial barrier dysfunction.
-
Permeability Measurement: Add FITC-dextran to the upper chamber of the Transwell® inserts.
-
Sampling: At designated time points, collect samples from the lower chamber.
-
Quantification: Measure the fluorescence of the samples from the lower chamber using a fluorometer. An increase in fluorescence indicates increased permeability.
-
Data Analysis: Compare the permeability of DiNAC- and NAC-treated groups to the control groups.
In Vivo Flow-Mediated Dilation (FMD) Measurement
FMD is a non-invasive ultrasound-based method to assess endothelium-dependent vasodilation in humans and animal models.
Objective: To measure the change in brachial artery diameter in response to an increase in blood flow.
Procedure:
-
Subject Preparation: The subject should rest in a supine position for at least 10 minutes in a quiet, temperature-controlled room.
-
Baseline Imaging: Obtain a clear longitudinal image of the brachial artery above the antecubital fossa using a high-resolution ultrasound system. Record the baseline artery diameter and blood flow velocity.
-
Induction of Reactive Hyperemia: Inflate a blood pressure cuff on the forearm to a pressure of at least 50 mmHg above systolic blood pressure for 5 minutes to induce ischemia.
-
Post-Occlusion Imaging: Rapidly deflate the cuff. Record the brachial artery diameter and blood flow velocity continuously for at least 3 minutes following cuff deflation.
-
Data Analysis:
-
Measure the maximum artery diameter achieved after cuff release.
-
Calculate FMD as the percentage change from the baseline diameter: FMD (%) = [(Peak Diameter - Baseline Diameter) / Baseline Diameter] x 100
-
-
Reproducibility Assessment: To assess the reproducibility of the intervention's effect, FMD measurements can be repeated at different time points after the administration of DiNAC, NAC, or placebo in a crossover study design.
Conclusion: A Promising Avenue for Reproducible Endothelial Restoration
The current body of evidence, though still expanding, suggests that DiNAC holds promise as a therapeutic agent with a potentially more reproducible effect on endothelial function compared to its precursor, NAC. Its distinct immunomodulatory mechanism, centered on preserving NO bioavailability in the face of inflammatory insults, provides a solid foundation for further investigation. As researchers and drug developers continue to explore novel strategies to combat endothelial dysfunction, the focus on compounds with consistent and well-defined mechanisms of action, such as DiNAC, will be crucial for translating preclinical findings into reliable clinical outcomes. Rigorous, well-controlled studies are warranted to further elucidate the full therapeutic potential and confirm the reproducibility of DiNAC's effects in diverse patient populations.
References
- Pettersson, K., et al. (2008). The new oral immunomodulating drug DiNAC induces brachial artery vasodilatation at rest and during hyperemia in hypercholesterolemic subjects, likely by a nitric oxide-dependent mechanism.
- Wågberg, M., et al. (2001). N,N'-diacetyl-L-cystine (DiNAC), the Disulphide Dimer of N-acetylcysteine, Inhibits Atherosclerosis in WHHL Rabbits: Evidence for Immunomodulatory Agents as a New Approach to Prevent Atherosclerosis. Journal of Pharmacology and Experimental Therapeutics.
- Gokce, N. (2004). N-Acetylcysteine and Atherosclerosis: Promises and Challenges. Antioxidants.
- Andrews, N. P., et al. (2001). N-acetylcysteine improves coronary and peripheral vascular function. Journal of the American College of Cardiology.
- Zhang, Y., et al. (2023). Protective Effect of N-Acetylcysteine (NAC) on oxLDL-Induced Endothelial Dysfunction. Molecules.
- Faint, J., et al. (2009). Effects of N-acetyl-cysteine on endothelial function and inflammation in patients with type 2 diabetes mellitus. Clinical Science.
- Wågberg, M., et al. (2007). N,N′-Diacetyl-l-cystine (DiNAC)
- Shi, Y., & Vanhoutte, P. M. (2017). N-Acetylcysteine and Atherosclerosis: Promises and Challenges. Antioxidants & Redox Signaling.
- National Institutes of Health. (2023). NAC Treatment and Outcomes in Patients With Advanced Atherosclerosis and DM. ClinicalTrials.gov.
- Pettersson, K., & Bergstrand, H. (2003). The antiatherogenic effect of DiNAC: experimental findings supporting immunomodulation as a new treatment for atherosclerosis related diseases. Cardiovascular drug reviews.
- Faint, J., et al. (2009). Effects of N-acetyl-cysteine on endothelial function and inflammation in patients with type 2 diabetes mellitus. PubMed.
- Ali, T., et al. (2019).
- Boareto, M., et al. (2023).
- Al-Jomah, N., et al. (2022). Epac activation reduces trans-endothelial migration of undifferentiated neuroblastoma cells and cellular differentiation with a CDK inhibitor further enhances Epac effect. PLOS ONE.
- Lee, J. H., et al. (2023). A Comprehensive Review of Clinical Studies Applying Flow-Mediated Dilation. Journal of Cardiovascular Development and Disease.
- Kennedy, J., et al. (2013). Impact of N-acetylcysteine on endothelial function, B-type natriuretic peptide and renal function in patients with the cardiorenal syndrome: a pilot cross over randomised controlled trial.
- Novo, S., et al. (2003). Analysis of Differences in Flow-Mediated Dilation in Relation to the Treatment of Coronary Patients. Revista Española de Cardiología.
- Jiang, Y., et al. (2015). Diabetes Disrupts the Response of Retinal Endothelial Cells to the Angiomodulator Lysophosphatidic Acid.
- van Rosendael, A. R., et al. (2022). Interscan reproducibility of computed tomography derived coronary plaque volume measurements. Journal of Cardiovascular Computed Tomography.
- Al-Jomah, N., et al. (2022). Epac activation reduces trans-endothelial migration of undifferentiated neuroblastoma cells and cellular differentiation with a CDK inhibitor further enhances Epac effect. bioRxiv.
- Pettersson, K., et al. (2008). The new oral immunomodulating drug DiNAC induces brachial artery vasodilatation at rest and during hyperemia in hypercholesterolemic subjects, likely by a nitric oxide-dependent mechanism. Semantic Scholar.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Effects of N-acetyl-cysteine on endothelial function and inflammation in patients with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of N-acetylcysteine on endothelial dysfunction in dialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N,N'-diacetyl-L-cystine (DiNAC), the disulphide dimer of N-acetylcysteine, inhibits atherosclerosis in WHHL rabbits: evidence for immunomodulatory agents as a new approach to prevent atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Acetylcysteine and Atherosclerosis: Promises and Challenges [mdpi.com]
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: Dimethyl Diacetyl Cystinate
CAS No: 32381-28-5 Synonyms: N,N'-Diacetyl-L-cystine dimethyl ester; (Ac-Cys-OMe)₂ Chemical Class: Amino Acid Derivative / Disulfide Primary Hazard: Bioactive Irritant / Sensitizer[1]
Executive Safety Summary
Treat as a Bioactive Agent. While often classified primarily as an irritant (Skin/Eye/Respiratory), Dimethyl diacetyl cystinate is a potent NF-κB inhibitor and immunomodulator.[1] Standard "irritant" protocols are insufficient because they do not account for pharmacological effects upon systemic absorption.[1]
Operational Criticality:
-
Physical State: White to off-white powder.[1] Prone to static charge, leading to aerosolization during weighing.[1]
-
Solubility Risks: Frequently dissolved in DMSO or Dichloromethane (DCM) for assays.[1] Note: The solvent acts as a carrier vehicle, significantly increasing the rate of dermal absorption.[1] Your PPE must protect against the solvent first to stop the solute.[1]
-
Odor Warning: Degradation (reduction of the disulfide bond) releases mercaptans (rotten egg odor).[1] If you smell sulfur, containment has been breached.[1]
Hazard Identification & Risk Assessment
Effective PPE selection relies on understanding the mechanism of injury, not just the GHS codes.[1]
| Hazard Category | Mechanism of Action | Critical Risk Factor |
| Dermal (Skin) | Lipophilic ester modification allows easier epidermal penetration than native cystine.[1] | Carrier Solvent Effect: If dissolved in DMSO, skin permeability increases ~100x.[1] |
| Inhalation | Fine particulate dust acts as a mechanical and chemical respiratory irritant.[1] | Bioactivity: Systemic absorption via lungs may trigger immunomodulation (NF-κB inhibition).[1] |
| Ocular (Eyes) | Acidic hydrolysis on moist mucosal surfaces causes stinging/tearing.[1] | particulate abrasion: Micro-crystals can cause physical corneal scratches.[1] |
PPE Matrix: The Barrier Protocol
Hand Protection (Glove Selection)
Standard nitrile gloves are insufficient for all workflows.[1]
| Operational State | Recommended Glove Material | Thickness (Min) | Breakthrough Time | Scientific Rationale |
| Solid / Powder | Nitrile | 0.11 mm (4-5 mil) | >480 min | Solid state does not permeate nitrile.[1] Protection focuses on dust exclusion.[1][2][3][4] |
| Solution (Aqueous/Alcohol) | Nitrile (Double Gloved) | 0.11 mm (outer) | >240 min | Alcohol/Water mixtures degrade nitrile slowly.[1] Double gloving allows outer glove removal upon contamination.[1] |
| Solution (DMSO) | Nitrile (Double) or Butyl | 0.15 mm | ~30-60 min (Nitrile) | DMSO permeates nitrile rapidly, carrying the bioactive compound with it.[1] Change gloves immediately upon splash.[1][5] |
| Solution (DCM/Chloroform) | PVA or Silver Shield® | Laminate | >480 min | CRITICAL: Standard nitrile offers <2 mins protection against chlorinated solvents.[1] |
Respiratory & Body Protection[1][2][4][6][7]
-
Primary Engineering Control: All open handling must occur inside a certified Chemical Fume Hood (face velocity 80–100 fpm).[1]
-
Respiratory (Secondary): If hood work is impossible (e.g., instrument maintenance), use a P95/P100 half-mask respirator .[1] Surgical masks offer zero protection against chemical dust.[1]
-
Body: High-neck laboratory coat (cotton/polyester blend). For scale-up (>10g), wear Tyvek® sleeves to bridge the gap between glove and coat cuff.[1]
Operational Protocol: Step-by-Step
Phase A: Weighing & Transfer (Highest Dust Risk)[1]
-
Static Neutralization: Place an ionizing bar or anti-static gun near the balance.[1] Sulfur-based powders are highly triboelectric and will "jump" from spatulas.[1]
-
Containment: Weigh inside the fume hood. If using a balance enclosure, ensure it is vented.[1]
-
Technique: Do not dump powder. Use a gentle tapping motion to dispense.[1]
-
Decon: Wipe the balance area immediately with a wet Kimwipe (10% bleach solution recommended to oxidize any trace thiols) followed by water.[1]
Phase B: Solubilization (Highest Permeation Risk)[1]
-
Solvent Choice: When possible, use Ethanol or Methanol rather than DMSO to reduce skin absorption risks.[1]
-
Vessel: Use borosilicate glass vials with PTFE-lined caps. Avoid polystyrene (some esters can craze plastics over time).[1]
-
Pressure: If heating is required to dissolve, use a pressure-relief vial or reflux setup.[1] Never heat a closed system containing this compound, as thermal decomposition can release gaseous sulfur oxides.[1]
Phase C: Waste & Disposal[1]
-
Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid) in the waste stream; this can generate heat and gas.[1]
-
Labeling: Tag waste clearly as "Sulfur-containing Organic."
-
Odor Control: If waste smells of "rotten eggs" (indicating breakdown to thiols), add a small amount of dilute bleach (sodium hypochlorite) to the waste container before closing (ensure pH is neutral/basic first to avoid chlorine gas).[1]
Visualizing the Safety Workflow
The following diagram illustrates the decision logic for handling Dimethyl diacetyl cystinate, prioritizing the physical state of the compound.
Caption: Operational logic flow for PPE selection based on solvent carrier compatibility and physical state risks.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135464529, Dimethyl diacetyl cystinate.[1] Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection Chart. Retrieved from [Link][1][6]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
